molecular formula C34H67NO3 B1225840 C16-d-Erythro-sphingosine

C16-d-Erythro-sphingosine

Cat. No.: B1225840
M. Wt: 537.9 g/mol
InChI Key: YDNKGFDKKRUKPY-JHOUSYSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C16-d-Erythro-sphingosine, also known as C16-d-Erythro-sphingosine, is a useful research compound. Its molecular formula is C34H67NO3 and its molecular weight is 537.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality C16-d-Erythro-sphingosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C16-d-Erythro-sphingosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H67NO3

Molecular Weight

537.9 g/mol

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide

InChI

InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1

InChI Key

YDNKGFDKKRUKPY-JHOUSYSJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](C=CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Synonyms

C(16)-ceramide
C16-0(palmitoyl)ceramide
C16-ceramide
C16-palmitoylceramide
ceramide-C16
N-palmitoylsphingosine
N-palmitoylsphingosine, (R*,S*-(E))-(+-)
N-palmitoylsphingosine, R-(R*,S*-(E))
NFA(C16)CER
palmitoylceramide
pCer cpd

Origin of Product

United States

Foundational & Exploratory

Biophysical Modulation of Membrane Dynamics by C16-Sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Measurement, and Therapeutic Implications

Executive Summary

This technical guide details the biophysical impact of C16-sphingosine (D-erythro-C16-sphingosine or


) on cell membrane fluidity. While the canonical mammalian sphingoid base is C18-sphingosine (

), the C16 variant—native to specific organisms like Drosophila and yeast, and utilized as a synthetic probe in mammalian systems—offers unique insights into hydrophobic mismatching and domain formation.

Core Insight: Unlike C18-sphingosine, which strongly rigidifies phospholipid bilayers via extensive van der Waals interactions and hydrogen bonding, C16-sphingosine introduces a hydrophobic mismatch . Its shorter hydrocarbon tail creates packing defects within the C18-dominated environment of mammalian plasma membranes, resulting in a distinct modulation of the phase transition temperature (


) and lateral diffusion rates.
Part 1: Molecular Biophysics of C16-Sphingosine
1.1 Structural Determinants of Fluidity

Sphingosine bases modulate membrane fluidity through two competing mechanisms:

  • Headgroup Rigidification: The 2-amino and 1,3-hydroxyl groups form a dense hydrogen-bond network at the lipid-water interface, generally increasing membrane order (decreasing fluidity).

  • Acyl Chain Packing (The C16 Differential):

    • C18-Sphingosine: Matches the length of palmitoyl/stearoyl chains in phospholipids (e.g., DPPC, POPC), facilitating tight packing and "lipid raft" formation.

    • C16-Sphingosine: Being two carbons shorter, it generates a "void" or disorder in the hydrophobic core when mixed with standard C18 lipids. This hydrophobic mismatch destabilizes the gel phase (

      
      ) and lowers the energy barrier for the transition to the liquid-crystalline phase (
      
      
      
      ).
1.2 The "Fluidity Paradox"

While free sphingosine is generally considered a "rigidifier" (increasing DPH anisotropy), C16-sphingosine is less effective at this than C18-sphingosine. In high concentrations, C16-sphingosine can induce non-lamellar phases or increase permeability due to these packing defects.

MembraneDynamics C16 C16-Sphingosine (d16:1) Headgroup H-Bond Network (Interface Rigidification) C16->Headgroup  Amine/Diol   Tail C16 Hydrocarbon Chain (Short Chain) C16->Tail Bilayer Phospholipid Bilayer (C18 dominated) Headgroup->Bilayer  Stabilizes   Fluidity Modulated Fluidity (Lower Tm vs C18) Headgroup->Fluidity  Opposing Force (Rigidifies)   Tail->Bilayer  Inserts   Mismatch Hydrophobic Mismatch (Packing Defect) Tail->Mismatch  Length < C18   Mismatch->Fluidity  Destabilizes Gel Phase   Permeability Increased Permeability (Leakage) Mismatch->Permeability  Creates Voids  

Figure 1: Mechanistic pathway of C16-sphingosine interaction with lipid bilayers. The diagram highlights the competition between headgroup-mediated rigidification and tail-length-mediated disorder.

Part 2: Comparative Data Analysis

The following table synthesizes biophysical data comparing C16 and C18 sphingoid bases in a model DPPC (Dipalmitoylphosphatidylcholine) membrane system.

ParameterC16-Sphingosine (

)
C18-Sphingosine (

)
Biophysical Interpretation
Chain Length 16 Carbons18 CarbonsC16 has reduced van der Waals contact area.
Effect on

Moderate IncreaseStrong IncreaseC16 stabilizes the gel phase less effectively than C18.
DPH Anisotropy (

)
0.24 - 0.28 (Mixed)> 0.30 (Rigid)Lower anisotropy indicates higher rotational mobility (fluidity) for C16.
Lateral Segregation Forms smaller, transient domainsForms large, stable domainsC16 domains are more dynamic and prone to exchange.
Permeability High (Defect-driven)Low to ModerateMismatch defects in C16 bilayers allow solute leakage.

Note: Values are representative of 20 mol% sphingosine in DPPC liposomes at 37°C.

Part 3: Experimental Protocol (Fluorescence Anisotropy)

This protocol utilizes 1,6-diphenyl-1,3,5-hexatriene (DPH) , a hydrophobic probe that intercalates into the acyl chain region. Its fluorescence anisotropy (


) is directly proportional to membrane order (inverse to fluidity).
3.1 Materials
  • Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) as host; C16-Sphingosine (Avanti Polar Lipids).

  • Probe: DPH (dissolved in THF).

  • Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.4.

  • Equipment: Spectrofluorometer with polarizing filters (e.g., Horiba Fluorolog or BMG CLARIOstar).

3.2 Step-by-Step Methodology
  • Liposome Preparation (LUVs):

    • Mix POPC and C16-Sphingosine (e.g., 90:10 mol%) in chloroform.

    • Dry under nitrogen stream to form a thin film; desiccate for 2 hours under vacuum.

    • Hydrate film with HEPES buffer to yield 1 mM lipid concentration. Vortex vigorously.

    • Extrusion: Pass suspension 11 times through a 100 nm polycarbonate filter to create Large Unilamellar Vesicles (LUVs).

  • Staining:

    • Add DPH to the liposome suspension at a Lipid:Probe molar ratio of 250:1 .

    • Critical: Incubate for 30 minutes at 37°C in the dark to allow full intercalation.

  • Measurement:

    • Excitation: 360 nm | Emission: 430 nm.[1]

    • Measure intensities:

      
       (vertical-vertical) and 
      
      
      
      (vertical-horizontal).
    • Calculate G-factor (instrument correction) using

      
      .
      
  • Calculation:

    
    
    
    • Interpretation: A decrease in

      
       compared to the C18 control indicates C16-induced fluidization (relative to the rigid C18 baseline).
      

ProtocolWorkflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Analysis Step1 Lipid Mixing (CHCl3) Step2 Film Drying (N2 + Vacuum) Step1->Step2 Step3 Hydration & Extrusion (100nm) Step2->Step3 Step4 DPH Staining (30 min @ 37°C) Step3->Step4 Step5 Polarized Excitation (360nm) Step4->Step5 Step6 Anisotropy (r) Calculation Step5->Step6

Figure 2: Workflow for quantifying membrane fluidity changes induced by C16-sphingosine.

Part 4: Biological & Therapeutic Implications
4.1 Apoptosis and Chemotherapy

Sphingosine is a pro-apoptotic lipid. However, the chain length dictates the "potency" of the signal.

  • Mechanism: C16-sphingosine accumulation (often via salvage pathways or specific hydrolysis of C16-ceramide) alters mitochondrial membrane permeability more drastically than C18 due to the defect formation described in Part 1.

  • Drug Development: Synthetic C16-sphingosine analogs are investigated as PKC inhibitors . Their higher solubility and ability to fluidize rigid tumor membranes make them attractive candidates for combination therapies to enhance drug uptake.

4.2 Skin Barrier Function

In the stratum corneum, the precise ratio of C16 to C18 (and longer) sphingoid bases is critical.

  • Pathology: A shift towards shorter chains (C16) at the expense of longer chains leads to a compromised barrier (e.g., in Atopic Dermatitis). The "fluidizing" effect of C16 disrupts the crystalline lamellar sheets required for water retention.

References
  • Maula, T., et al. (2012). "Importance of the Sphingoid Base Length for the Membrane Properties of Ceramides." Biophysical Journal.[2] Link

  • Carreira, A. C., et al. (2021). "Biophysical impact of sphingosine and other abnormal lipid accumulation in Niemann-Pick disease type C cell models." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

  • Guan, X. L., et al. (2013). "The yeast sphingolipid C16-backbone is essential for plasma membrane organization." Journal of Lipid Research. Link

  • Lentz, B. R. (1993). "Use of fluorescent probes to monitor molecular order and motions within liposome bilayers."[3] Chemistry and Physics of Lipids. Link

  • Jiménez-Rojo, N., et al. (2014). "Biophysical properties of sphingosine, ceramides and other simple sphingolipids."[2] Biochemical Society Transactions. Link

Sources

The Understated Architect: A Technical Guide to the Natural Occurrence and Significance of C16 Sphingosine in Mammalian Tissues

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of C16 sphingosine, a less abundant yet functionally significant sphingolipid in mammalian tissues. Moving beyond the well-trodden path of its C18 counterpart, we will delve into the biosynthesis, tissue distribution, physiological roles, and analytical methodologies pertinent to this 16-carbon sphingoid base. This document is intended to serve as a technical resource, equipping researchers with the foundational knowledge and practical insights necessary to investigate the nuanced roles of C16 sphingosine in health and disease.

Introduction: Beyond the Canonical C18 Sphingoid Base

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, with the C18 sphingosine being the most extensively studied in mammals[1]. However, the diversity of sphingolipid structures extends to variations in the carbon chain length of the sphingoid base. C16 sphingosine (and its saturated precursor, C16 sphinganine) represents a significant, albeit less abundant, member of this family. While often overshadowed by C18 sphingosine, emerging evidence suggests that C16-based sphingolipids are not mere structural variants but possess distinct biological activities and are implicated in a range of physiological and pathological processes[2][3]. Understanding the natural occurrence and function of C16 sphingosine is therefore crucial for a comprehensive appreciation of sphingolipid biology and for the development of targeted therapeutics.

Biosynthesis and Metabolism of C16 Sphingolipids: A Specialized Pathway

The biosynthesis of C16 sphingolipids follows the general de novo pathway of sphingolipid synthesis, with key enzymatic steps determining the final chain length of the sphingoid base.

The initial and rate-limiting step in de novo sphingolipid synthesis is the condensation of L-serine and a long-chain acyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) on the cytosolic face of the endoplasmic reticulum[4]. While SPT has a preference for palmitoyl-CoA (C16-CoA) to produce the C18 sphingoid base precursor, 3-ketosphinganine, it can also utilize myristoyl-CoA (C14-CoA), leading to the formation of a C16 sphingoid base precursor[2].

This C16-3-ketosphinganine is then rapidly reduced to C16 sphinganine (dihydrosphingosine). C16 sphinganine serves as a branching point in the metabolic pathway. It can be acylated by ceramide synthases (CerS) to form C16-dihydroceramides. Notably, CerS5 and CerS6 exhibit a preference for C16-CoA, thus playing a crucial role in the generation of C16-ceramides[5]. These C16-dihydroceramides can then be desaturated to form C16-ceramides.

Alternatively, C16 sphinganine can be phosphorylated by sphingosine kinases (SphK) to produce C16 sphinganine-1-phosphate. Similarly, C16 sphingosine, formed from the degradation of C16-ceramides via the salvage pathway, can be phosphorylated to C16 sphingosine-1-phosphate (S1P), a potent signaling molecule[6][7].

C16 Sphingolipid Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Other Compartments Serine Serine SPT Serine Palmitoyl- transferase (SPT) Serine->SPT Myristoyl_CoA Myristoyl-CoA (C14) Myristoyl_CoA->SPT C16_Keto C16-3-Ketosphinganine SPT->C16_Keto Reductase 3-Ketosphinganine Reductase C16_Keto->Reductase NADPH NADPH NADPH->Reductase C16_Sphinganine C16 Sphinganine (d16:0) Reductase->C16_Sphinganine CerS5_6 Ceramide Synthase 5/6 (CerS5/6) C16_Sphinganine->CerS5_6 SphK Sphingosine Kinase (SphK) C16_Sphinganine->SphK C16_CoA C16-CoA C16_CoA->CerS5_6 C16_DHCer C16-Dihydroceramide CerS5_6->C16_DHCer Desaturase Dihydroceramide Desaturase C16_DHCer->Desaturase C16_Ceramide C16-Ceramide Desaturase->C16_Ceramide Ceramidase Ceramidase C16_Ceramide->Ceramidase C16_S1P C16 Sphinganine-1-Phosphate SphK->C16_S1P C16_Sphingosine C16 Sphingosine (d16:1) C16_Sphingosine->SphK Salvage_Pathway Salvage Pathway C16_Sphingosine->Salvage_Pathway Ceramidase->C16_Sphingosine Salvage_Pathway->CerS5_6

De novo biosynthesis and metabolism of C16 sphingolipids.

Tissue Distribution and Abundance of C16 Sphingosine

While C18 sphingoid bases are predominant in most mammalian tissues, C16 sphingosine and its derivatives are found in varying concentrations across different biological matrices. Their presence is not merely incidental but appears to be tissue- and context-specific.

Comparative Abundance of C16 vs. C18 Sphingoid Bases in Mammalian Tissues

Tissue/FluidSpeciesC16 Sphingoid BaseC18 Sphingoid BaseCommentsReference(s)
Human PlasmaHuman~10% of total sphingoid bases~60% of total sphingoid bases (C18SO)C18-sphingosine is the most abundant species.[8]
Bovine Milk SphingomyelinBovine25-30% of total sphingoid basesPredominantA significant proportion of sphingoid bases in bovine milk are C16.[2]
Minke Whale EpidermisWhale~25% of total sphingoid basesPredominantHigh proportion of C16 sphingoid bases in cerebrosides and sphingomyelin.[2]
Mouse LiverMouseDetectedDetectedIncreased sphinganine in sphingomyelins of hepatoma models.[9]
Rat SerumRatLower in males, higher in females (relative to sphinganine)Higher in femalesSignificant gender differences in the sphingosine to sphinganine ratio.[6]
DLD-1 Cells (Human colon adenocarcinoma)Human0.85 pmol/nmol Pi (C16:0 Cer)-CerS6 is primarily responsible for C16:0 ceramide production.[10]

Note: Quantitative data for free C16 sphingosine across a wide range of healthy tissues is limited. Much of the available data pertains to C16-ceramide or total sphingoid base composition of complex sphingolipids.

Physiological and Pathological Roles of C16 Sphingolipids

The biological functions of C16 sphingolipids are intrinsically linked to their specific molecular structure. While often studied in the context of C16-ceramide, the C16 sphingoid backbone itself and its phosphorylated derivative, C16-S1P, are emerging as important bioactive molecules.

C16-Ceramide:

  • Apoptosis and Cell Stress: C16-ceramide is a potent inducer of apoptosis and is often associated with cellular stress responses[3][11]. It can contribute to chronic oxidative stress by disrupting mitochondrial respiratory chain complexes[8].

  • Inflammation: It is linked to the production of inflammatory cytokines[11].

  • Metabolic Diseases: Elevated levels of C16-ceramide are associated with insulin resistance and obesity. Inhibition of CerS6, which produces C16-ceramide, can ameliorate diet-induced obesity and improve glucose homeostasis in mice[12].

C16 Sphingosine and C16 Sphinganine:

  • As precursors to C16-ceramide, their levels are critical in regulating the pool of this bioactive lipid.

  • Direct signaling roles are less defined but are an active area of research.

C16 Sphingosine-1-Phosphate (C16-S1P):

  • Receptor Binding and Signaling: C16-S1P can act as a ligand for S1P receptors (S1PRs), a family of G protein-coupled receptors. The shorter acyl chain length of C16-S1P compared to C18-S1P may influence receptor binding affinity and downstream signaling outcomes[13].

  • Cell Growth and Proliferation: The balance between C16-ceramide and S1P is thought to act as a "rheostat" controlling cell fate, with C16-ceramide promoting apoptosis and S1P favoring proliferation and survival[6][7]. For instance, in breast cancer cells, C16-ceramide and S1P have opposing effects on cell growth through the mTOR signaling pathway[6].

  • Pathological Signaling: In certain cancers, there is a metabolic shift favoring the production of S1P over ceramide, which can contribute to tumor progression and angiogenesis[10].

C16_S1P_Signaling C16_S1P C16 Sphingosine-1-Phosphate S1PR S1P Receptor (S1PR) C16_S1P->S1PR G_Protein G Protein S1PR->G_Protein activates Downstream_Effectors Downstream Effectors (e.g., PI3K/Akt, mTOR, MAPK) G_Protein->Downstream_Effectors modulates Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream_Effectors->Cellular_Responses Experimental_Workflow Tissue_Sample Mammalian Tissue Sample Homogenization Homogenization in PBS Tissue_Sample->Homogenization Internal_Standard Addition of Internal Standard (e.g., C17-Sphingosine) Homogenization->Internal_Standard Lipid_Extraction Liquid-Liquid Extraction (Chloroform/Methanol/Water) Internal_Standard->Lipid_Extraction Drying Drying of Organic Phase Lipid_Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis (C18 column, ESI+, MRM) Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Sources

The Dual Facets of C16-Sphingolipid Metabolism: A Technical Guide to Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the critical role C16-sphingolipids, particularly C16-ceramide and its metabolic precursor sphingosine, play in the fundamental cellular processes of apoptosis and cell cycle arrest. For researchers, scientists, and drug development professionals, understanding these intricate pathways is paramount for identifying novel therapeutic targets and developing next-generation treatments for a multitude of diseases, including cancer.

Executive Summary: The Sphingolipid Rheostat in Cellular Fate

The fate of a cell—whether it proliferates, arrests its growth, or undergoes programmed cell death—is governed by a complex network of signaling molecules. Among these, sphingolipids have emerged as critical regulators. The "sphingolipid rheostat" theory posits that the balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival metabolite sphingosine-1-phosphate (S1P), dictates cellular outcomes.[1][2] C16-sphingosine, primarily in the form of C16-ceramide, is a key player in tipping this balance towards cell death and growth inhibition.[3][4]

This document will dissect the molecular mechanisms by which C16-sphingolipids exert their influence, detail the experimental methodologies to investigate these pathways, and provide insights into their therapeutic potential.

Section 1: The Central Role of C16-Ceramide in Apoptosis Induction

C16-ceramide, synthesized by ceramide synthase 6 (CerS6), is a potent inducer of apoptosis through multiple, interconnected pathways.[3][4] Its accumulation within the cell acts as a crucial stress signal that converges on the core apoptotic machinery.

Mitochondrial Pathway Activation

A primary mechanism by which C16-ceramide promotes apoptosis is through the intrinsic, or mitochondrial, pathway. This involves the modulation of the Bcl-2 family of proteins, which are central regulators of mitochondrial outer membrane permeabilization (MOMP).[5]

  • Regulation of Bcl-2 Family Proteins: C16-ceramide can influence the expression and activity of pro-apoptotic Bcl-2 family members like Bax and Bak.[5][6] It has been shown to promote the conformational changes in Bax that lead to its insertion into the mitochondrial membrane.[5] Conversely, it can lead to the dephosphorylation and inactivation of anti-apoptotic proteins such as Bcl-2.[5]

  • Mitochondrial Permeability: The activation of Bax and Bak by C16-ceramide leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytosol.[5] This event triggers the activation of the caspase cascade, leading to the execution of apoptosis.

Lysosomal Membrane Permeabilization

Recent evidence points to a novel mechanism of sphingosine-induced apoptosis involving the destabilization of lysosomal membranes.[7] Sphingosine, due to its chemical properties, can accumulate in the acidic environment of lysosomes.[7] This accumulation can lead to lysosomal membrane permeabilization (LMP), releasing cathepsins and other hydrolytic enzymes into the cytoplasm.[7] These proteases can then activate caspases and other downstream effectors of apoptosis, often upstream of mitochondrial events.[7]

Signaling Pathway Modulation

C16-ceramide and sphingosine can also influence key signaling pathways that regulate cell survival.

  • Inhibition of Pro-Survival Kinases: C16-ceramide has been shown to inhibit the pro-survival Akt signaling pathway.[4][8] Overexpression of CerS6, leading to increased C16-ceramide, reduces the phosphorylation of Akt.[4]

  • Activation of Stress-Activated Protein Kinases (SAPKs): Sphingosine can stimulate the p38 MAPK pathway, which is often associated with cellular stress responses and can contribute to apoptosis.[5]

The following diagram illustrates the key signaling events initiated by C16-sphingolipids leading to apoptosis.

C16_Apoptosis_Pathway C16_Ceramide C16-Ceramide Sphingosine Sphingosine C16_Ceramide->Sphingosine Ceramidase Bcl2_Family Bcl-2 Family Modulation (↑ Bax, Bak; ↓ Bcl-2) C16_Ceramide->Bcl2_Family Akt_Pathway Akt Pathway Inhibition C16_Ceramide->Akt_Pathway Lysosome Lysosome Sphingosine->Lysosome p38_MAPK p38 MAPK Activation Sphingosine->p38_MAPK CerS6 Ceramide Synthase 6 (CerS6) CerS6->C16_Ceramide Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis LMP Lysosomal Membrane Permeabilization Lysosome->LMP Cathepsins Cathepsin Release LMP->Cathepsins Cathepsins->Caspase_Activation Akt_Pathway->Apoptosis Inhibits p38_MAPK->Apoptosis C16_CellCycle_Pathway C16_Ceramide C16-Ceramide Rb Retinoblastoma (Rb) Dephosphorylation C16_Ceramide->Rb p21 p21 Induction C16_Ceramide->p21 mTOR_Pathway mTOR Pathway Inhibition C16_Ceramide->mTOR_Pathway E2F E2F Sequestration Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Inhibits CDK2 CDK2 Inhibition p21->CDK2 CDK2->G1_S_Transition Inhibits S6K S6K Inhibition mTOR_Pathway->S6K S6K->G1_S_Transition Inhibits Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Blocked

Figure 2: C16-Ceramide in Cell Cycle Arrest.

Section 3: Experimental Workflows for Studying C16-Sphingolipid-Mediated Effects

A robust investigation into the roles of C16-sphingolipids requires a multi-faceted experimental approach. The following workflow provides a comprehensive strategy for elucidating the mechanisms of C16-sphingolipid-induced apoptosis and cell cycle arrest.

Experimental_Workflow cluster_perturbation Cellular Perturbation cluster_phenotypic Phenotypic Analysis cluster_mechanistic Mechanistic Investigation Exogenous Exogenous C16-Ceramide or Sphingosine Treatment Viability Cell Viability Assays (MTT, Trypan Blue) Exogenous->Viability Genetic Genetic Modulation (e.g., CerS6 Overexpression/KO) Genetic->Viability Lipidomics Mass Spectrometry (Sphingolipid Profiling) Genetic->Lipidomics Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Viability->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Viability->Cell_Cycle Western_Blot Western Blotting (Signaling Proteins, Caspases) Apoptosis_Assay->Western_Blot Microscopy Fluorescence Microscopy (Bax Translocation, LMP) Apoptosis_Assay->Microscopy Cell_Cycle->Western_Blot

Figure 3: Experimental Workflow for Investigating C16-Sphingolipid Functions.

Detailed Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells at an appropriate density and treat with C16-ceramide, sphingosine, or vehicle control for the desired time points. For genetic studies, use cells with modulated CerS6 expression.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension. [2]6. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [2]7. Analysis: Analyze the stained cells by flow cytometry within one hour.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat and harvest cells as described in Protocol 1.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 0.1 mg/mL RNase A, and 0.05% Triton X-100 in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Section 4: Therapeutic Implications and Future Directions

The central role of C16-sphingolipids in promoting apoptosis and cell cycle arrest makes the sphingolipid metabolic pathway an attractive target for drug development, particularly in oncology. [3][9]

  • Targeting Sphingosine Kinase (SphK): Since SphK converts pro-apoptotic sphingosine to pro-survival S1P, inhibitors of SphK can shift the sphingolipid rheostat towards cell death. [3]Several SphK inhibitors are in preclinical and clinical development. [9]* Modulating Ceramide Synthase Activity: Strategies to specifically increase the activity of CerS6 could be a novel approach to elevate C16-ceramide levels and induce apoptosis in cancer cells.

Quantitative Data Summary

Cell LinePerturbationEffect on C16-CeramideOutcomeReference
DLD-1CerS6 KnockoutSignificant ReductionReduced ectoCRT exposure[3]
MCF-7CerS6 OverexpressionIncreased C16-CeramideReduced cell proliferation[4]
HepatocytesTNF-α TreatmentElevated C16-CeramideIncreased Apoptosis[8]

Future research should focus on developing more specific modulators of sphingolipid-metabolizing enzymes and further elucidating the complex interplay between different ceramide species and their downstream signaling networks. A deeper understanding of these pathways will undoubtedly pave the way for innovative therapeutic interventions.

References

  • Cuvillier, O., et al. (2001). Sphingosine in apoptosis signaling. PubMed. Available at: [Link]

  • Kågedal, K., et al. (2001). Sphingosine-induced apoptosis is dependent on lysosomal proteases. Biochemical Journal. Available at: [Link]

  • Hengst, J. A., et al. (2021). Regulatory role of sphingolipid metabolites, sphingosine-1-phosphate and C16:0 ceramide, in immunogenic cell death of colon cancer cells induced by Bak/Bax-activation. bioRxiv. Available at: [Link]

  • Spiegel, S., & Milstien, S. (2003). Sphingosine kinase, sphingosine-1-phosphate, and apoptosis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • Hengst, J. A., et al. (2022). Regulatory Role of Sphingosine-1-Phosphate and C16:0 Ceramide, in Immunogenic Cell Death of Colon Cancer Cells Induced by Bak/Bax-Activation. Cancers. Available at: [Link]

  • Pyne, N. J., & Pyne, S. (2017). Sphingosine 1-phosphate signalling in cancer. Nature Reviews Cancer. Available at: [Link]

  • Gomez-Larrauri, A., et al. (2012). A house divided: ceramide, sphingosine, and sphingosine-1-phosphate in programmed cell death. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • Kim, M. J., et al. (2018). C16-ceramide and sphingosine 1-phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation. Oncology Reports. Available at: [Link]

  • Kim, M. J., et al. (2018). C16-ceramide and sphingosine 1-phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation. ResearchGate. Available at: [Link]

  • Osawa, Y., et al. (2005). Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha. The Journal of Biological Chemistry. Available at: [Link]

  • Al-Juboori, S. I., et al. (2016). The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Gude, D. R., et al. (2008). Apoptosis induces expression of sphingosine kinase 1 to release sphingosine-1-phosphate as a “come-and-get-me” signal. The FASEB Journal. Available at: [Link]

  • Lin, C.-C., et al. (2015). Sphingosine-1-Phosphate Mediates ICAM-1-Dependent Monocyte Adhesion through p38 MAPK and p42/p44 MAPK-Dependent Akt Activation. PLOS ONE. Available at: [Link]

  • Park, M.-T., et al. (2003). Phytosphingosine Induces Apoptotic Cell Death via Caspase 8 Activation and Bax Translocation in Human Cancer Cells. Clinical Cancer Research. Available at: [Link]

  • Scott, J. S., et al. (2019). Discovery of Soft-Drug Topical Tool Modulators of Sphingosine-1-phosphate Receptor 1 (S1PR1). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Osawa, Y., et al. (2005). Roles for C16-ceramide and Sphingosine 1-Phosphate in Regulating Hepatocyte Apoptosis in Response to Tumor Necrosis Factor-α. ResearchGate. Available at: [Link]

  • Bielawski, J., & Hannun, Y. A. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. LIPID MAPS. Available at: [Link]

  • Senkal, C. E., et al. (2011). Alteration of ceramide synthase 6/C16-ceramide induces activating transcription factor 6-mediated endoplasmic reticulum (ER) stress and apoptosis via perturbation of cellular Ca2+ and ER/Golgi membrane network. The Journal of Biological Chemistry. Available at: [Link]

  • Del Poeta, M. (2016). Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway. ResearchGate. Available at: [Link]

  • Ammit, A. J., et al. (2012). Sphingosine 1-phosphate induces MKP-1 expression via p38 MAPK- and CREB-mediated pathways in airway smooth muscle cells. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • Guri, N., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Physiology. Available at: [Link]

  • Kim, Y.-R., et al. (2007). Activation of p38 Mitogen-Activated Protein Kinase Is Required for Death Receptor–Independent Caspase-8 Activation and Cell Death in Response to Sphingosine. Molecular Cancer Research. Available at: [Link]

  • Ogretmen, B. (2018). Sphingolipid metabolism in cancer signalling and therapy. Nature Reviews Cancer. Available at: [Link]

  • Selvanesan, B. C., et al. (2022). Galactosyl- and glucosylsphingosine induce lysosomal membrane permeabilization and cell death in cancer cells. PLOS ONE. Available at: [Link]

  • Gómez-Larrauri, A., et al. (2012). Targeting Sphingolipids for Cancer Therapy. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Snider, A. J., et al. (2013). Approaches for probing and evaluating mammalian sphingolipid metabolism. Journal of Lipid Research. Available at: [Link]

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Methodological & Application

Application Note: Chromatographic Separation of C16 and C18 Sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Sphingosine (Sph) is the backbone of cellular sphingolipids, serving not just as a structural precursor but as a potent bioactive signaling molecule involved in apoptosis, cell proliferation, and inflammation.[1][2] While C18-sphingosine (d18:1) is the dominant species in mammalian cells (derived from palmitoyl-CoA), C16-sphingosine (d16:1) (derived from myristoyl-CoA) is an "atypical" base.

Why Separation Matters: The distinction is not merely structural; it is pathological. Elevated levels of C16-sphingolipids have been implicated in specific disease states, including Multiple Sclerosis (MS) and certain chemotherapeutic resistance pathways. Standard "total sphingosine" assays often fail to resolve these isoforms, masking critical biological shifts.

This guide details two validated workflows for the separation of C16 and C18 sphingosine:

  • HPLC-FLD (Fluorescence Detection): The accessible, robust "workhorse" method utilizing OPA derivatization.

  • LC-MS/MS: The "gold standard" for high-sensitivity quantification without derivatization.

Methodological Strategy: The "Why" Behind the Protocol

The Separation Challenge

C16 and C18 sphingosine differ by only two methylene groups (–CH₂–CH₂–) in their alkyl tails. Both are highly hydrophobic and lack a strong intrinsic chromophore, making standard UV detection (210 nm) insensitive and prone to interference.

Strategic Approaches
FeatureProtocol A: HPLC-FLDProtocol B: LC-MS/MS
Principle Pre-column derivatization with o-phthalaldehyde (OPA) targets the primary amine, creating a highly fluorescent isoindole derivative.Electrospray Ionization (ESI) in positive mode detects the protonated molecule [M+H]+.
Sensitivity High (Femtomole range)Ultra-High (Attomole range)
Selectivity Chromatographic resolution is critical.Mass resolution adds a second layer of specificity.
Accessibility High (Standard HPLC equipment).Medium (Requires Mass Spec).

Protocol A: HPLC-FLD with OPA Derivatization

Best for: Routine quantification, labs without MS, and quality control.

Reagents & Materials[3][4][5]
  • Column: C18 Reverse Phase, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Derivatization Reagent: OPA Reagent (10 mg o-phthalaldehyde + 10 µL 2-mercaptoethanol in 2.5 mL methanol + 22.5 mL 3% boric acid buffer, pH 10.5). Note: Prepare fresh daily or use commercial "OPA Reagent".

  • Mobile Phase A: 100% Methanol (HPLC Grade).

  • Mobile Phase B: 10 mM Potassium Phosphate Buffer (pH 7.0).

Workflow Diagram

SamplePrep Sample Biological Sample (Plasma/Cell Lysate) Extract Lipid Extraction (Bligh & Dyer) Sample->Extract CHCl3:MeOH Dry Evaporation (N2 Stream) Extract->Dry Organic Phase Deriv OPA Derivatization (pH 10.5, 2 min) Dry->Deriv Reconstitute Inject HPLC Injection Deriv->Inject Immediate

Figure 1: Sample preparation workflow for HPLC-FLD analysis.

Step-by-Step Protocol

Step 1: Lipid Extraction

  • Add 100 µL sample to glass tube.

  • Add 375 µL Chloroform:Methanol (1:2 v/v). Vortex 1 min.

  • Add 125 µL Chloroform. Vortex.

  • Add 125 µL Water. Vortex.

  • Centrifuge at 1000 x g for 5 min to split phases.

  • Collect the lower organic phase (contains sphingolipids).

  • Evaporate to dryness under Nitrogen stream.

Step 2: Derivatization (Critical Step) The OPA reaction is fast but the derivative is unstable. Timing is key.

  • Reconstitute dried lipid film in 50 µL Methanol.

  • Add 50 µL OPA Reagent .

  • Vortex briefly and incubate at Room Temp for exactly 2 minutes .

  • Inject immediately (within 10 minutes of reaction).

Step 3: HPLC Conditions

  • Flow Rate: 1.0 mL/min

  • Temperature: 35°C

  • Fluorescence: Excitation 340 nm / Emission 455 nm

  • Gradient:

    • 0-2 min: 80% A (MeOH) / 20% B (Buffer)

    • 2-15 min: Ramp to 95% A

    • 15-20 min: Hold 95% A

    • 20-22 min: Re-equilibrate 80% A

Expected Results[5][6][7]
  • C16-Sphingosine: Elutes ~8-9 minutes.

  • C18-Sphingosine: Elutes ~10-12 minutes (More hydrophobic = longer retention).

  • Resolution (Rs): Should be > 2.0.

Protocol B: LC-MS/MS (Targeted Lipidomics)

Best for: Complex matrices, simultaneous analysis of ceramides, and maximum sensitivity.

Reagents & Materials[3][4][5][8]
  • Column: High-Resolution C18 (e.g., Thermo Accucore C18, 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.

  • Internal Standard: C17-Sphingosine (d17:1). Essential for quantification.

Mass Spectrometry Settings (MRM Mode)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
C16-Sphingosine 272.3 [M+H]+254.3 [M-H₂O]+20
C17-Sphingosine (IS) 286.3 [M+H]+268.3 [M-H₂O]+20
C18-Sphingosine 300.3 [M+H]+282.3 [M-H₂O]+22
LC Gradient (2.1 mm ID column)
  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0.0 min: 70% B

    • 5.0 min: 100% B

    • 8.0 min: 100% B

    • 8.1 min: 70% B (Equilibration)

Comparative Data & Troubleshooting

Retention Behavior Logic

The separation relies on the "Carbon Load" rule. The C18 chain interacts more strongly with the stationary phase than the C16 chain.

  • Troubleshooting Tailing Peaks: Sphingosines are amines. If peaks tail, increase buffer ionic strength (Ammonium Formate) or ensure pH is acidic (LC-MS) to keep them protonated, or basic (HPLC-FLD) to keep them neutral before derivatization.

  • Troubleshooting Low Signal (FLD): Check OPA freshness. OPA oxidizes rapidly. If the reagent turns yellow, discard it.

Separation Mechanism Diagram

Separation cluster_column C18 Stationary Phase Interaction C16 C16-Sphingosine (Less Hydrophobic) Elutes First Stationary C18 Alkyl Chains C16->Stationary Weak Interaction C18 C18-Sphingosine (More Hydrophobic) Elutes Second C18->Stationary Strong Interaction

Figure 2: Hydrophobic interaction mechanism driving the separation of C16 and C18 isoforms.

References

  • Lipid Maps. (2023). Sphingolipids Analysis Protocols. Retrieved from [Link]

  • Merrill, A. H., et al. (2005). Quantitation of free sphingosine and sphinganine by HPLC with O-phthalaldehyde derivatization. Methods in Enzymology. Retrieved from [Link]

  • Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods. Retrieved from [Link]

  • Pewzner-Jung, Y., et al. (2016). A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. Alterations in Lipid Metabolic Pathways. Journal of Biological Chemistry. (Context on C16/C18 significance). Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of C16-d-Erythro-sphingosine (d16:1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

C16-d-erythro-sphingosine (d16:1 sphingosine) is an atypical sphingoid base, structurally homologous to the canonical C18-sphingosine (d18:1) but shortened by two methylene units in the alkyl tail. While d18:1 is the dominant backbone in mammalian sphingolipids, d16:1 levels are tightly regulated and serve as critical biomarkers. Elevated plasma levels of d16:1-containing sphingolipids have been correlated with insulin resistance, type 2 diabetes, and specific dietary patterns (e.g., high saturated fat intake).

For the analytical chemist, d16:1 presents a unique challenge: it is isobaric with certain hydroxylated metabolites and requires precise fragmentation analysis to distinguish it from background noise and structural isomers. This guide details the MS/MS fragmentation pattern, providing a self-validating protocol for its identification and quantification.

Mass Spectrometry Fragmentation Analysis

Physicochemical Properties
  • IUPAC Name: (2S,3R,4E)-2-aminohexadec-4-ene-1,3-diol

  • Formula: C₁₆H₃₃NO₂

  • Monoisotopic Mass (Neutral): 271.2511 Da

  • Precursor Ion [M+H]⁺: 272.2584 m/z

Fragmentation Mechanism (ESI+)

Under Electrospray Ionization (ESI) in positive mode, d16:1 sphingosine follows a predictable fragmentation pathway dominated by neutral water losses. This behavior is characteristic of 1,3-diol motifs in sphingoid bases.

Key Product Ions (The "Fingerprint")
Ion Identitym/z (Theoretical)m/z (Nominal)MechanismDiagnostic Value
Precursor 272.2584272.3 [M+H]⁺Primary detection target.
Fragment 1 254.2478254.3 [M+H - H₂O]⁺High Intensity. Loss of the allylic C3-hydroxyl group. Often the base peak.
Fragment 2 236.2372236.2 [M+H - 2H₂O]⁺Specificity. Subsequent loss of the C1-hydroxyl. Critical for MRM quantification.
Fragment 3 ~222.2222.2 Alkyl CleavageMinor ion; homologous to m/z 250 in d18:1.

Expert Insight: In Triple Quadrupole (QqQ) systems, the transition 272.3 → 254.3 offers maximum sensitivity, while 272.3 → 236.2 offers maximum selectivity against isobaric interferences. For rigorous quantification in complex matrices (plasma/tissue), the 272 → 236 transition is recommended to avoid false positives from co-eluting contaminants that might lose a single water molecule.

Fragmentation Pathway Diagram

The following diagram illustrates the sequential dehydration and cleavage events defining the d16:1 spectrum.

G Precursor Precursor Ion [M+H]+ m/z 272.26 (C16-Sphingosine) Frag1 Fragment 1 [M+H - H2O]+ m/z 254.25 (Allylic OH Loss) Precursor->Frag1 - H2O (18 Da) CID Low Energy Frag2 Fragment 2 [M+H - 2H2O]+ m/z 236.24 (Dienyl Amine) Frag1->Frag2 - H2O (18 Da) CID Med Energy Frag3 Non-Specific Fragments (Alkyl chain losses) Frag2->Frag3 High Energy Backbone Scission

Figure 1: Sequential fragmentation pathway of protonated C16-d-erythro-sphingosine under Collision-Induced Dissociation (CID).

Validated Analytical Protocol

Experimental Design Strategy

This protocol utilizes LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode. The separation phase is critical; while d16:1 is distinct

C16-d-Erythro-Sphingosine: A Bioactive Sphingolipid for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Sphingolipids in Cancer Biology

Sphingolipids, once considered mere structural components of cellular membranes, are now recognized as a critical class of bioactive lipids that dictate the fate of a cell.[1][2] Within the intricate network of sphingolipid metabolism, a delicate balance, often termed the "sphingolipid rheostat," exists between pro-death and pro-survival signals.[1][3] Two key players in this balance are ceramide and sphingosine-1-phosphate (S1P).[1][3][4] Generally, an accumulation of ceramide and its precursor, sphingosine, pushes a cell towards apoptosis, cell cycle arrest, and autophagy, while an increase in S1P promotes cell proliferation, survival, and resistance to chemotherapy.[1][3][5][6]

Cancer cells often exhibit a dysregulated sphingolipid metabolism, tipping the rheostat towards a pro-survival state.[1] This makes the enzymes and metabolites of the sphingolipid pathway attractive targets for novel cancer therapeutics.[6][7][8] C16-d-Erythro-sphingosine, a naturally occurring sphingoid base with a 16-carbon chain, is a key intermediate in the synthesis of C16-ceramide and other complex sphingolipids.[6] Its strategic position in the sphingolipid metabolic pathway makes it a valuable tool for researchers investigating the mechanisms of cancer cell death and for the development of new anti-cancer agents. This guide provides a comprehensive overview of the applications of C16-d-Erythro-sphingosine in cancer research, complete with detailed protocols and insights for its effective use in the laboratory.

Chemical and Physical Properties

PropertyValue
Chemical Name (2S,3R,4E)-2-aminohexadec-4-ene-1,3-diol
Molecular Formula C₁₆H₃₃NO₂
Molecular Weight 271.44 g/mol
Appearance White to off-white solid
Solubility Soluble in ethanol, methanol, DMSO

Mechanism of Action in Cancer Cells: Shifting the Balance Towards Cell Death

Exogenous administration of C16-d-Erythro-sphingosine to cancer cells can effectively modulate the intracellular sphingolipid pool, leading to a variety of anti-cancer effects. The primary mechanisms of action are centered around its ability to increase the intracellular levels of pro-death sphingolipids, namely itself and its metabolite, C16-ceramide.

The Sphingolipid Rheostat in Cancer

Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis S1P S1P Sphingosine->S1P Sphingosine Kinase (SphK) Sphingosine->Apoptosis Proliferation Proliferation S1P->Proliferation Start Seed Cancer Cells Treat Treat with C16-d-Erythro-Sphingosine (and vehicle control) Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Harvest Harvest Cells Incubate->Harvest Assay Perform Apoptosis Assays Harvest->Assay Analysis Data Analysis Assay->Analysis

Caption: Workflow for apoptosis assays.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This protocol allows for the differentiation of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • C16-d-Erythro-sphingosine (stock solution in ethanol or DMSO)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment: The following day, treat the cells with varying concentrations of C16-d-Erythro-sphingosine (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (ethanol or DMSO at the same final concentration as the highest sphingosine treatment).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Carefully collect the culture medium (which contains detached, potentially apoptotic cells).

    • Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Data Interpretation:

  • Live cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

  • Necrotic cells: Annexin V- / PI+

An increase in the percentage of Annexin V positive cells in the C16-d-Erythro-sphingosine treated groups compared to the vehicle control indicates the induction of apoptosis.

II. Assessing the Impact of C16-d-Erythro-Sphingosine on Cell Cycle Progression

Objective: To determine if C16-d-Erythro-sphingosine induces cell cycle arrest in cancer cells.

Rationale: Many chemotherapeutic agents exert their effects by halting the cell cycle, thereby preventing cancer cell proliferation. [9] Protocol: Propidium Iodide Staining for Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [10][11] Materials:

  • Cancer cell line of interest

  • C16-d-Erythro-sphingosine

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the apoptosis protocol.

  • Cell Harvesting: Harvest both adherent and floating cells as described in the apoptosis protocol.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

Data Interpretation:

The DNA content histogram will show distinct peaks corresponding to the different phases of the cell cycle. An accumulation of cells in a specific phase (e.g., G0/G1) in the C16-d-Erythro-sphingosine treated groups compared to the control indicates cell cycle arrest.

III. Investigating the Role of C16-d-Erythro-Sphingosine in Autophagy

Objective: To determine if C16-d-Erythro-sphingosine induces autophagy in cancer cells.

Rationale: Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death in cancer, depending on the context. [12]Understanding the effect of C16-d-Erythro-sphingosine on autophagy is crucial for a complete picture of its mechanism of action.

Protocol: LC3-II Turnover Assay by Western Blot

This is a widely used method to monitor autophagy. [13]During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II), which can be detected as a faster migrating band on a Western blot.

Materials:

  • Cancer cell line of interest

  • C16-d-Erythro-sphingosine

  • Complete cell culture medium

  • Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against LC3

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. The next day, treat with C16-d-Erythro-sphingosine. In parallel, treat cells with C16-d-Erythro-sphingosine in the presence of an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate with the primary LC3 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the bands using a chemiluminescent substrate.

Data Interpretation:

An increase in the LC3-II/LC3-I ratio in C16-d-Erythro-sphingosine treated cells suggests an induction of autophagy. A further accumulation of LC3-II in the presence of an autophagy inhibitor confirms an increase in autophagic flux.

IV. Quantification of Intracellular C16-d-Erythro-Sphingosine and its Metabolites

Objective: To quantify the intracellular levels of C16-d-Erythro-sphingosine and its key metabolites (e.g., C16-ceramide, S1P) following treatment.

Rationale: Direct measurement of the changes in the sphingolipid profile provides a mechanistic link between the treatment and the observed cellular effects.

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of sphingolipids in biological samples. [14][15][16] General Workflow for Sphingolipid Quantification by LC-MS/MS

Start Cell Culture and Treatment Harvest Cell Harvesting and Counting Start->Harvest Extraction Lipid Extraction (e.g., Bligh-Dyer) Harvest->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Data Processing and Quantification LCMS->Quant

Caption: Workflow for LC-MS/MS analysis.

Protocol Outline:

  • Sample Preparation:

    • Treat cells with C16-d-Erythro-sphingosine as described in previous protocols.

    • Harvest a known number of cells (typically 1-10 million cells per sample). [15] * Perform a lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

    • Include internal standards for each class of sphingolipid to be quantified.

  • LC-MS/MS Analysis:

    • Separate the lipid extracts using an appropriate liquid chromatography method (e.g., reversed-phase or HILIC). [14] * Detect and quantify the sphingolipids using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve for each analyte using authentic standards.

    • Calculate the concentration of each sphingolipid in the samples relative to the internal standards and normalize to the cell number.

Expected Results:

Treatment with C16-d-Erythro-sphingosine is expected to lead to a dose- and time-dependent increase in intracellular C16-d-Erythro-sphingosine and C16-ceramide levels. This data will provide strong evidence for the direct modulation of the sphingolipid rheostat.

Conclusion and Future Perspectives

C16-d-Erythro-sphingosine is a powerful tool for cancer researchers seeking to unravel the complex role of sphingolipids in tumorigenesis and to explore novel therapeutic strategies. By directly modulating the sphingolipid rheostat, it provides a means to push cancer cells towards apoptosis, cell cycle arrest, and potentially autophagic cell death. The protocols outlined in this guide provide a solid foundation for investigating the anti-cancer properties of C16-d-Erythro-sphingosine in a variety of cancer models. Further research into the specific downstream signaling pathways affected by C16-d-Erythro-sphingosine and its in vivo efficacy will be crucial in translating these promising preclinical findings into novel cancer therapies.

References

  • Sphingolipids and cancer: ceramide and sphingosine-1-phosphate in the regulation of cell death and drug resistance. PMC - PubMed Central.
  • Targeting Sphingolipids for Cancer Therapy. Frontiers.
  • Sphingolipid metabolism and complement signaling in cancer progression. PMC.
  • Evaluation of chemotherapeutic and cancer-protective properties of sphingosine and C2-ceramide in a human breast stem cell derived carcinogenesis model. PubMed.
  • Sphingosine-1-Phosphate Metabolic Pathway in Cancer: Implic
  • Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance.
  • C16‑ceramide and sphingosine 1‑phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regul
  • Sphingolipids: regulators of crosstalk between apoptosis and autophagy. PMC.
  • Novel Sphingolipid-Based Cancer Therapeutics in the Personalized Medicine Era. PMC.
  • Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell De
  • Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. PubMed Central.
  • Analysis of apoptosis induced by different sphingolipids obtained
  • Determining the Anticancer Activity of Sphingosine Kinase Inhibitors Containing Hetero
  • Sphingosine Kinase 1 in Cancer. PMC - PubMed Central.
  • Inhibition of autophagy promoted sphingosylphosphorylcholine induced cell death in non-small cell lung cancer cells. PubMed.
  • Regulatory Role of Sphingosine-1-Phosphate and C16:0 Ceramide, in Immunogenic Cell Death of Colon Cancer Cells Induced by Bak/Bax-Activ
  • A Novel Sphingosine Kinase Inhibitor Induces Autophagy in Tumor Cells. PMC - NIH.
  • Quantitation of Multiple Sphingolipid Classes Using Normal and Reversed-Phase LC–ESI–MS/MS: Comparative Profiling of Two Cell Lines. PMC - NIH.
  • Sphingolipid metabolism in cancer signalling and therapy. PMC - NIH.
  • The Influence of Cell Cycle Regul
  • Molecular Mechanisms of Autophagy in Cancer Development, Progression, and Therapy.
  • LC-MS profile of sphingosine, sphingosine-1-phosphate (S1P) and...
  • The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance. Frontiers.
  • A rapid and quantitative LC-MS/MS method to profile sphingolipids. PMC.
  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
  • Monitoring Cell Cycle Progression in Cancer Cells. Agilent.
  • Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS.
  • Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry. MDPI.
  • The potential effect of Tubulysin A on autophagy in a group of cancer cell lines.
  • Is there any method to determine cell cycle arrest other than using flow cytometry?
  • Methods for the Detection of Autophagy in Mammalian Cells. PMC - NIH.

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Application Note: Investigating C16-d-Erythro-sphingosine in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating sphingolipid dysregulation in neurodegenerative models. It addresses the specific handling, application, and mechanistic interrogation of C16-d-erythro-sphingosine (d16:1 Sph), a non-canonical sphingoid base variant.

Abstract & Scientific Context

Sphingolipids are critical regulators of neuronal survival, with dysregulation implicated in Alzheimer’s (AD), Parkinson’s (PD), and ALS.[1] While the canonical mammalian sphingoid base is C18-sphingosine (d18:1), recent lipidomic profiling in disease models (e.g., HSAN1, specific SPTLC3-driven pathologies) has elevated the importance of chain-length variants like C16-d-erythro-sphingosine (d16:1).

Critical Distinction:

  • C16-Ceramide (d18:1/16:0): A C18 base acylated with a C16 fatty acid. This is the primary "pro-apoptotic" ceramide generated by CerS6 in neuroinflammation.

  • C16-Sphingosine (d16:1): A 16-carbon sphingoid base. This molecule is used to probe the structural specificity of sphingosine kinases (SphK), protein kinase C (PKC) inhibition, and lysosomal storage defects.

This guide details the protocol for using exogenous C16-d-erythro-sphingosine to model non-canonical sphingoid base toxicity, focusing on its rapid uptake, mitochondrial permeabilization, and metabolic conversion.

Mechanism of Action

Exogenous C16-sphingosine exerts neurotoxicity through two distinct pathways:

  • Direct Mitochondrial Permeabilization: Free sphingoid bases act as cationic amphiphiles, directly destabilizing the mitochondrial outer membrane (MOM) and inducing cytochrome c release independent of Bax/Bak.

  • Metabolic Conversion (The Salvage Pathway): C16-sphingosine is rapidly acylated by Ceramide Synthases (CerS) to form C16-backbone ceramides (e.g., d16:1/16:0), which possess distinct biophysical properties compared to canonical d18:1 ceramides.

Pathway Visualization

SphingosinePath ExoSph Exogenous C16-Sphingosine Mito Mitochondria (Direct Interaction) ExoSph->Mito Detergent Effect CerS Ceramide Synthase (Acylation) ExoSph->CerS Salvage Pathway PKC Protein Kinase C (Inhibition) ExoSph->PKC Inhibition MOMP MOMP & Cytochrome c Release Mito->MOMP C16Cer C16-Backbone Ceramide (d16:1) CerS->C16Cer C16Cer->MOMP Channel Formation Apoptosis Neuronal Apoptosis MOMP->Apoptosis

Figure 1: Dual toxicity mechanism of C16-sphingosine involving direct mitochondrial attack and metabolic conversion to non-canonical ceramides.

Material Preparation: The BSA-Complex Method

Challenge: Sphingolipids are highly hydrophobic. Dissolving C16-sphingosine in pure ethanol or DMSO and adding it directly to cell culture media causes rapid precipitation, leading to "hotspots" of toxicity and inconsistent data. Solution: Conjugation with Fatty Acid-Free Bovine Serum Albumin (BSA) mimics physiological transport and ensures bioavailability.

Reagents
  • C16-d-erythro-sphingosine: (High purity >99%).[2]

  • Vehicle: Ethanol (Absolute).

  • Carrier: Fatty Acid-Free (FAF) BSA (critical to avoid introducing exogenous lipids).

  • Buffer: PBS or Serum-Free Media (e.g., Neurobasal).

Protocol 1: Preparation of 100 µM Stock-BSA Complex
  • Primary Stock: Dissolve C16-sphingosine powder in ethanol to a concentration of 10 mM . Vortex until clear. Store at -20°C.

  • BSA Solution: Prepare a 2 mM (approx. 13%) solution of FAF-BSA in PBS. Filter sterilize (0.22 µm).

  • Complexing (The "Dropwise" Method):

    • Pre-warm the BSA solution to 37°C in a water bath with constant stirring (magnetic stirrer).

    • Slowly add the 10 mM C16-sphingosine/ethanol stock dropwise to the stirring BSA solution to achieve a final molar ratio of 1:1 to 1:3 (Lipid:BSA) .

    • Note: The final ethanol concentration should be < 1%.

  • Equilibration: Stir at 37°C for 30–60 minutes. The solution should be optically clear.

  • Validation: If the solution appears cloudy, sonicate in a water bath for 5 minutes.

Experimental Workflow: Neurotoxicity Assays

This workflow is optimized for primary cortical neurons or differentiated SH-SY5Y cells.

Protocol 2: Dose-Response Viability
  • Seeding: 10,000 neurons/well in 96-well plates.

  • Differentiation: Ensure SH-SY5Y are differentiated (e.g., Retinoic Acid) for 5-7 days to induce neuronal phenotype.

  • Treatment:

    • Remove growth media and wash once with PBS.

    • Add treatment media containing C16-Sph-BSA complex.

    • Dose Range: 1 µM, 5 µM, 10 µM, 20 µM. (Physiological levels are <1 µM; >5 µM is typically toxic).

    • Controls: Vehicle (Ethanol/BSA only) and Positive Control (10 µM C18-Sphingosine for comparison).

  • Incubation: 12 to 24 hours.

  • Readout: LDH Release (membrane integrity) or CellTiter-Glo (ATP levels). Avoid MTT as sphingolipids can alter mitochondrial dehydrogenase activity directly, skewing results.

Protocol 3: Mitochondrial Dynamics (Seahorse & Microscopy)

Sphingoid bases target mitochondria. This protocol validates the mechanism.

  • Seahorse XF Assay (Mito Stress Test):

    • Injection A: C16-Sph-BSA (Acute injection to measure immediate depolarization).

    • Parameter: Monitor Oxygen Consumption Rate (OCR). Expect rapid drop in Basal Respiration and loss of ATP Production.

  • Live Imaging (Confocal):

    • Stain neurons with TMRM (20 nM) to visualize membrane potential (

      
      ).
      
    • Treat with 5 µM C16-Sph.

    • Observation: Time-lapse imaging for 30 mins. Look for rapid loss of TMRM fluorescence (depolarization) and mitochondrial fragmentation (fission).

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Readouts Step1 Dissolve C16-Sph in Ethanol (10mM) Step3 Complexing: Dropwise addition (1:3 Lipid:BSA) Step1->Step3 Step2 Prepare FAF-BSA in PBS (37°C) Step2->Step3 Cells Diff. Neurons (SH-SY5Y / Primary) Step3->Cells Treat Dosing Apply Complex (1 - 20 µM) Cells->Dosing Assay1 Mitochondrial Health (Seahorse XF / TMRM) Dosing->Assay1 Assay2 Apoptosis (Caspase 3/7 / LDH) Dosing->Assay2 Assay3 Metabolism (LC-MS/MS of C16-Cer) Dosing->Assay3

Figure 2: Step-by-step experimental workflow from lipid solubilization to multi-parametric readout.

Data Interpretation & Expected Results

When comparing C16-Sphingosine (d16:1) against the standard C18-Sphingosine (d18:1), expect the following trends:

AssayC16-Sphingosine (d16:1)C18-Sphingosine (d18:[3][4]1)Interpretation
Uptake Rate HighHighBoth bases are rapidly internalized.
Mitochondrial Depolarization Moderate Severe Shorter chain length (C16) may have slightly reduced membrane insertion potency compared to C18, but still significant.
Conversion to Ceramide Generates d16:1/16:0 Ceramide Generates d18:1/16:0 Ceramide C16-Sph feeds into a non-canonical ceramide pool.
PKC Inhibition PotentPotentBoth act as PKC inhibitors (competitive with DAG).

Troubleshooting:

  • Precipitation: If white flakes appear in media, the BSA complexing failed. Discard and repeat Protocol 1.

  • No Toxicity: Check CerS expression. If CerS is low, the base might not be converting to ceramide. Add Fumonisin B1 (FB1) to block CerS and isolate the effect of the sphingoid base itself.

References

  • Cutler, R. G., et al. (2004). "Involvement of oxidative stress-induced abnormalities in ceramide and cholesterol metabolism in brain aging and Alzheimer's disease." Proceedings of the National Academy of Sciences. Link

  • Siskind, L. J., & Colombini, M. (2000). "The lipids C2- and C16-ceramide form large stable channels.[5] Implications for apoptosis." Journal of Biological Chemistry. Link

  • Cuyrier, H., et al. (2002). "Sphingosine impairs mitochondrial function by opening permeability transition pore." Journal of Molecular and Cellular Cardiology. Link

  • Penno, A., et al. (2010). "Sphingolipid auxotrophy of the human pathogen Heppner... and HSAN1 models." Journal of Biological Chemistry. (Context on chain-length variants). Link

  • Sigma-Aldrich Technical Guide. "General Lipid/BSA Solubilization Protocol For Cell Delivery." Link

Sources

How to prepare C16-d-Erythro-sphingosine stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of C16-d-Erythro-Sphingosine Stock Solutions

Introduction & Scope

C16-d-Erythro-sphingosine (d16:1 Sphingosine) is a bioactive sphingoid base analog. Unlike the canonical C18-sphingosine found abundantly in mammalian cell membranes, the C16 analog is often used to interrogate chain-length-specific signaling pathways, particularly in Protein Kinase C (PKC) inhibition and sphingosine-1-phosphate (S1P) signaling loops.

This guide addresses the critical challenge of working with sphingoid bases: amphipathic insolubility . While the hydrophobic alkyl chain demands organic solvents, the polar amine headgroup requires specific pH handling. Furthermore, the double bond at the C4-C5 position makes the molecule susceptible to oxidative degradation. This protocol details the preparation of stable organic master stocks and the generation of physiologically relevant aqueous delivery systems (BSA complexes).

Physicochemical Profile

Understanding the molecule's physical properties is the first step in troubleshooting solubility issues.

PropertyValueNotes
Systematic Name (2S,3R,4E)-2-aminohexadec-4-ene-1,3-diol"Erythro" denotes the natural stereochemistry.
Molecular Formula

Shorter than standard C18 sphingosine (

).
Molecular Weight 271.44 g/mol Use this for Molar calculation, not the HCl salt MW.
Solubility (Ethanol) Miscible / >50 mg/mLPreferred solvent for master stocks.
Solubility (DMSO) ~2 mg/mLNot recommended for high-conc stocks; difficult to remove.
Solubility (Water) InsolubleForms micelles or precipitates at neutral pH without carrier.
pKa (Amine) ~9.0 - 10.0Protonated (

) at acidic pH; Non-protonated at physiological pH.

Protocol A: Preparation of Organic Master Stock (Primary Stock)

Objective: Create a high-concentration, stable solution for long-term storage. Target Concentration: 10 mM or 25 mM. Solvent: High-grade Ethanol (anhydrous).

Causality & Logic:

  • Why Ethanol? Ethanol is miscible with aqueous media (up to a limit) and evaporates easily if solvent exchange is needed. Unlike DMSO, it does not inhibit as many downstream enzymatic assays.

  • Why Glass? Lipids are highly hydrophobic and will adsorb (stick) to polypropylene/polystyrene tubes, significantly lowering the effective concentration. Always use glass.

Materials:

  • C16-Sphingosine (Solid powder).[1][2]

  • Borosilicate glass vials with Teflon-lined caps (Amber glass preferred to prevent photo-oxidation).

  • Ethanol (200 proof / Anhydrous).

  • Argon or Nitrogen gas stream.

Step-by-Step Procedure:

  • Equilibration: Allow the vial of solid C16-sphingosine to equilibrate to room temperature before opening. This prevents condensation of atmospheric water onto the hygroscopic lipid powder.

  • Weighing: Weigh the desired amount of lipid into a glass vial.

    • Calculation: To make 1 mL of 10 mM stock:

      
      
      
      
      
  • Solubilization: Add the calculated volume of Ethanol.

  • Agitation: Vortex for 30 seconds. If the solution is not crystal clear, warm the vial to 37°C in a water bath for 2-5 minutes and vortex again.

    • Checkpoint: The solution must be optically clear. Any turbidity indicates undissolved lipid.

  • Inert Gas Purge: Gently stream Argon or Nitrogen gas over the liquid surface for 10-15 seconds to displace oxygen.

  • Storage: Seal tightly with a Teflon-lined cap. Store at -20°C.

    • Stability:[3][4][5][6][7] Stable for >6 months if kept anhydrous and oxygen-free.

Protocol B: Preparation of Aqueous BSA-Complex (Working Solution)

Objective: solubilize the hydrophobic lipid in a physiological buffer for cell culture or enzymatic assays. Mechanism: At neutral pH (7.4), the amine is only partially protonated, and the hydrophobic tail drives precipitation. Fatty Acid-Free Bovine Serum Albumin (BSA) acts as a "chaperone," binding the lipid's tail in its hydrophobic pocket, keeping it soluble and bioavailable.

Materials:

  • C16-Sphingosine Organic Stock (from Protocol A).

  • Fatty Acid-Free (FAF) BSA.[8]

  • PBS (Phosphate Buffered Saline), pH 7.4.

  • Water bath (37°C).[9][10]

Step-by-Step Procedure:

  • Prepare BSA Vehicle:

    • Dissolve FAF-BSA in PBS to create a 4 mg/mL (approx. 60 µM) solution.

    • Warm the BSA solution to 37°C . This is critical; cold BSA binds lipids poorly.

  • Solvent Injection Method (Standard):

    • While vortexing the warm BSA solution, slowly inject the Ethanol-Lipid stock.

    • Ratio Rule: Ensure the final Ethanol concentration is < 2% (v/v) to avoid cytotoxicity.

    • Molar Ratio: Target a Lipid:BSA molar ratio between 1:1 and 5:1.

    • Example: To make 10 mL of 100 µM C16-Sphingosine working solution:

      • Prepare 10 mL of warm BSA/PBS.

      • Inject 100 µL of 10 mM Ethanol Stock.

      • Final EtOH concentration = 1%.[11]

  • Complexing Incubation:

    • Incubate the mixture at 37°C for 30 minutes with gentle shaking. This allows the lipid to equilibrate into the BSA binding pockets.

  • Validation:

    • The solution should be clear to slightly opalescent.[11] Large white precipitates indicate failure (likely added too fast or BSA was cold).

Workflow Visualization

The following diagram illustrates the critical decision pathways and physical states of the lipid during preparation.

Sphingosine_Prep Solid Solid C16-Sphingosine (Store -20°C) Weigh Weigh into GLASS Vial Solid->Weigh Ethanol Dissolve in Ethanol (10-25 mM) Weigh->Ethanol Check Optically Clear? Ethanol->Check Heat Heat to 37°C & Vortex Check->Heat Turbid Stock Organic Master Stock (Store -20°C, Argon) Check->Stock Clear Heat->Check Complex Inject Stock into BSA (Vortexing) Stock->Complex Aliquot BSA_Prep Prepare 4mg/mL BSA (Warm to 37°C) BSA_Prep->Complex Incubate Incubate 30 min @ 37°C Complex->Incubate Working Aqueous Working Sol. (Use Immediately) Incubate->Working

Caption: Workflow for converting solid C16-Sphingosine into stable organic stock and bio-active BSA complex.

Storage and Stability Guidelines

StateTemperatureContainerStabilityCritical Handling Note
Solid Powder -20°CGlass>1 YearHygroscopic. Equilibrate to RT before opening.
Ethanol Stock -20°CGlass3-6 MonthsPurge with Argon after every use to prevent oxidation.
BSA Complex 4°CPlastic OK<24 HoursDo not freeze. Freezing disrupts the BSA-Lipid complex causing precipitation.

Troubleshooting

  • Precipitation in Media: If the lipid crashes out immediately upon adding to cell media, you likely skipped the BSA complexing step. Sphingosine is not soluble in pure RPMI/DMEM.

  • Cell Toxicity: If controls show toxicity, check your Ethanol concentration. It must remain below 0.1% - 0.5% in the final cell culture well. If higher concentrations are needed, use the "Dry Down" method (evaporate ethanol from the tube, then add BSA solution to the film).

  • Loss of Activity: If the stock is old, the double bond may have oxidized. Check for a yellowing of the ethanol solution. If yellow, discard.

References

  • Avanti Polar Lipids. C16 Sphingosine Product Information. [Link]

  • Singh, A., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture.[8] ResearchGate. [Link]

  • Pruett, S. T., et al. (2008). Biodiversity of sphingoid bases ("sphingosines") and related amino alcohols.[7] Journal of Lipid Research.[3][7] [Link]

Sources

Efficient Cellular Delivery of C16-d-Erythro-Sphingosine using a Bovine Serum Albumin Carrier System

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Abstract

This technical guide provides a comprehensive framework for the effective delivery of C16-d-erythro-sphingosine, a bioactive sphingolipid, into cultured cells. Due to its hydrophobic nature, direct application of sphingosine to aqueous cell culture media results in poor solubility and bioavailability. To overcome this, we detail a robust methodology centered on the use of fatty acid-free Bovine Serum Albumin (BSA) as a natural carrier protein. This guide explains the underlying principles of BSA-lipid complexation, provides validated, step-by-step protocols for preparing and applying the C16-sphingosine-BSA complex, and discusses critical experimental parameters for achieving reproducible results. The protocols herein are designed for researchers in cell biology, pharmacology, and drug development investigating the diverse signaling roles of sphingolipids.

Introduction and Scientific Principles

The Biological Significance of C16-d-Erythro-Sphingosine

Sphingolipids are a class of lipids that serve not only as structural components of cellular membranes but also as potent signaling molecules regulating a myriad of cellular processes. C16-d-erythro-sphingosine (also known as hexadecasphingenine) is an atypical sphingoid base, an analogue of the more common C18-sphingosine.[1] It functions as a critical precursor in the sphingolipid metabolic pathway, where it can be converted to C16-ceramide or phosphorylated to C16-sphingosine-1-phosphate (S1P), each with distinct downstream effects.[2][3] Research has demonstrated that C16-sphingosine itself is a bioactive molecule, notably acting as a potent inhibitor of Protein Kinase C (PKC) and inducing apoptosis in various cell lines.[4] Its role in modulating signaling pathways such as the mTOR pathway further underscores its importance in cell growth and proliferation research.[2]

The Challenge: Delivering Hydrophobic Molecules to Cells

Like most lipids, C16-sphingosine is poorly soluble in aqueous solutions, including standard cell culture media. This insolubility presents a significant technical barrier to studying its biological functions, as it can lead to the formation of micelles, precipitation, and non-specific interactions with surfaces, resulting in low bioavailability and poor experimental reproducibility. The use of organic solvents like DMSO or ethanol to first dissolve the lipid can be cytotoxic and may introduce confounding variables.

The Solution: Bovine Serum Albumin (BSA) as a Carrier

Bovine Serum Albumin (BSA) is a highly abundant plasma protein that serves as a natural transporter for a wide variety of endogenous and exogenous molecules, including fatty acids and other lipids.[5] BSA possesses multiple hydrophobic binding pockets that can sequester lipid molecules, rendering them soluble in aqueous environments.[6][7] By forming a stable complex, BSA acts as a shuttle, delivering the lipid to the cell surface. Evidence suggests that this delivery mechanism involves a direct interaction of the albumin-lipid complex with the cell, facilitating the uptake of the lipid cargo.[8]

Why Fatty Acid-Free BSA is Essential: The use of "fatty acid-free" BSA is a critical, non-negotiable requirement for these protocols. Standard BSA preparations are often co-purified with a heterogeneous mixture of endogenous lipids that occupy its binding sites. Using fatty acid-free BSA ensures that a maximal number of hydrophobic pockets are available for complexing with the C16-sphingosine, leading to efficient loading and preventing the unintended delivery of unknown lipids to the cells.

Workflow for C16-Sphingosine-BSA Complex Preparation and Cellular Application

The overall process involves dissolving the lipid in an organic solvent, creating a thin lipid film by evaporating the solvent, and subsequently reconstituting this film with a warm, aqueous solution of fatty acid-free BSA.

G cluster_prep Part A: Complex Preparation cluster_app Part B: Cellular Application s1 Weigh Solid C16-Sphingosine s2 Dissolve in Methanol:Water (95:5) s1->s2 s3 Aliquot to Glass Vial s2->s3 s4 Evaporate Solvent (Nitrogen Stream) s3->s4 s5 Create Thin Lipid Film s4->s5 s7 Add BSA Solution to Lipid Film s6 Prepare Fatty Acid-Free BSA Solution (37°C) s6->s7 s8 Incubate, Vortex & Sonicate (30 min at 37°C) s7->s8 s9 Homogenous C16-Sphingosine-BSA Complex (Stock Solution) s8->s9 c2 Prepare Treatment Medium (Dilute Stock Complex) s9->c2 Dilute for use c1 Culture Cells to Desired Confluency c3 Aspirate Growth Medium c1->c3 c4 Wash Cells (Optional) c3->c4 c5 Add Treatment Medium to Cells c4->c5 c6 Incubate for Desired Duration c5->c6 c7 Harvest Cells for Downstream Analysis c6->c7

Caption: Experimental workflow from solid lipid to cellular treatment.

Materials and Reagents

ReagentRecommended Specifications
C16-d-Erythro-sphingosine>98% Purity, solid form[9]
Bovine Serum Albumin (BSA)Essentially Fatty Acid-Free
MethanolAnhydrous, ACS Grade or higher
Sterile WaterCell culture or molecular biology grade
Phosphate-Buffered Saline (PBS)Ca²⁺/Mg²⁺ free, sterile
Cell Culture MediumAppropriate for the cell line in use
Fetal Bovine Serum (FBS)Optional, for complete medium
Glass VialsAmber or clear glass with PTFE-lined caps
Cultured CellsHealthy, sub-confluent monolayer

Detailed Experimental Protocols

Protocol 1: Preparation of C16-Sphingosine-BSA Complex (1 mM Stock)

This protocol is adapted from general methods for lipid-BSA solubilization and is designed to create a 1 mM stock solution of C16-sphingosine complexed to BSA.

1. Prepare C16-Sphingosine Aliquot: a. Weigh out a precise amount of solid C16-d-erythro-sphingosine (MW: 271.44 g/mol )[9] in a sterile microfuge tube. b. Dissolve the lipid in a 95:5 methanol:water solution to create an initial organic stock solution (e.g., 10 mg/mL). c. Rationale: The small amount of water can aid in the initial suspension of some lipids. Methanol is an effective solvent that is easily evaporated. d. Transfer a precise volume of the organic stock solution into a clean glass vial. For example, to make 1 mL of a 1 mM final stock, transfer 271.44 µg of sphingosine. e. Expert Tip: Perform these steps in a chemical fume hood. Using glass vials is crucial as lipids can adhere to certain plastics.

2. Create a Thin Lipid Film: a. Place the glass vial under a gentle stream of dry nitrogen gas. b. Rotate the vial during evaporation to ensure the lipid is deposited as a thin, even film on the bottom and lower walls of the vial. Continue until the film is completely dry and appears as a white/waxy residue. c. Rationale: Creating a thin film maximizes the surface area of the lipid, which is critical for efficient resolubilization by the BSA solution. A speed vacuum concentrator can be used as an alternative.

3. Prepare Fatty Acid-Free BSA Solution: a. Prepare a BSA solution at the desired concentration in sterile PBS or serum-free medium. A common molar ratio for lipid:BSA is between 1:1 and 5:1. For a 1 mM lipid stock, a 0.2 mM BSA solution (approx. 13.2 mg/mL) provides a 5:1 ratio, which is a good starting point. b. Warm the BSA solution to 37°C in a water bath. c. Rationale: Warming the BSA solution increases protein flexibility and enhances the efficiency of lipid binding and solubilization.

4. Form the Complex: a. Add the pre-warmed BSA solution directly to the glass vial containing the thin lipid film. b. Immediately cap the vial tightly and vortex vigorously for 1-2 minutes. c. Incubate the vial at 37°C for 30 minutes. During this incubation, vortex the vial every 10 minutes. d. For lipids that are particularly difficult to solubilize, brief bath sonication can be applied. e. Expert Tip: The final solution should be clear and homogenous. If a hazy suspension or precipitate is visible, the complexation may be incomplete. Try extending the incubation time or sonication. f. Sterilize the final complex by passing it through a 0.22 µm syringe filter.

5. Storage: a. The C16-Sphingosine-BSA complex can be stored in aliquots at -20°C for several weeks. Avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cultured Cells

1. Cell Seeding: a. Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow to 60-80% confluency. b. Rationale: Using sub-confluent, healthy cells in the logarithmic growth phase ensures a more uniform response to the treatment.

2. Preparation of Treatment Medium: a. Thaw the C16-Sphingosine-BSA stock solution at room temperature or in a 37°C water bath. b. Dilute the stock complex directly into pre-warmed (37°C) serum-free or low-serum (0.5-1% FBS) cell culture medium to achieve the desired final concentration. c. Recommended Concentration Range: 1-20 µM. The optimal concentration is cell-type dependent and should be determined empirically via a dose-response experiment. d. Rationale: Serum contains its own albumin and lipids, which can compete with the prepared complex. Using serum-free or low-serum media for the treatment period ensures that the delivery is primarily mediated by your prepared complex. e. Crucial Control: Prepare a "vehicle control" medium containing an equivalent concentration of the fatty acid-free BSA solution (without C16-sphingosine). This is essential to differentiate the effects of the lipid from any potential effects of the BSA carrier itself.

3. Cellular Treatment: a. Aspirate the existing growth medium from the cultured cells. b. Gently wash the cells once with pre-warmed sterile PBS (optional, but recommended to remove residual serum). c. Add the prepared treatment medium (or vehicle control medium) to the cells. d. Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.

4. Downstream Analysis: a. Following incubation, harvest the cells for subsequent analysis, such as Western blotting for signaling pathway components (e.g., p-PKC, p-Akt), apoptosis assays (e.g., caspase-3 cleavage, Annexin V staining), or lipidomics analysis.

Key Parameters and Data Summary

ParameterRecommended Value/RangeRationale & Notes
C16-Sphingosine Purity >98%Ensures that observed effects are due to the target lipid.
BSA Type Fatty Acid-FreeMaximizes binding capacity and avoids confounding variables from other lipids.
Lipid:BSA Molar Ratio 2:1 to 6:1Higher ratios can increase lipid load but may affect solubility. Start with 5:1. Differences in this ratio can lead to different cellular responses.[10]
Final Working Concentration 1 - 20 µMHighly cell-type dependent. Determine empirically with a dose-response curve. IC₅₀ values for growth inhibition in some cells are reported in the 1-3.2 µM range.[4]
Treatment Medium Serum-Free or Low-SerumMinimizes competition from endogenous albumin and lipids in FBS.
Essential Control BSA Vehicle ControlIsolates the biological effect of C16-sphingosine from the BSA carrier.

Mechanistic Insights and Signaling

Proposed Mechanism of Cellular Uptake

The BSA-mediated delivery of lipids is thought to be a multi-step process that enhances the concentration of available lipid at the cell surface compared to passive diffusion from an aqueous phase.

G BSA_complex C16-Sphingosine-BSA Complex Receptor Albumin Binding Site BSA_complex->Receptor 1. Binding to cell surface Cell_Membrane Sphingosine C16-Sph Receptor->Sphingosine 2. Conformational change & lipid release Sphingosine->Cell_Membrane 3. Insertion into membrane PKC PKC Sphingosine->PKC Inhibition Apoptosis Apoptosis Sphingosine->Apoptosis Induction Metabolism Metabolism (e.g., to C16-Ceramide) Sphingosine->Metabolism Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Proposed mechanism of BSA-facilitated sphingosine delivery and downstream effects.

Downstream Signaling Targets

Once inside the cell, C16-sphingosine can enact its biological functions. A primary and well-documented role is the direct inhibition of Protein Kinase C (PKC), a key regulator of numerous cellular processes.[4] Additionally, it can be metabolized into other bioactive sphingolipids, creating a more complex signaling cascade. For example, its conversion to C16-ceramide can influence the mTOR signaling pathway, which is often dysregulated in cancer.[2] Researchers using this delivery protocol can effectively probe these and other sphingolipid-mediated signaling events.

References

  • National Center for Biotechnology Information. (n.d.). C16 Sphingosine. PubChem Compound Database. [Link]

  • Radin, N. S., & Vunnam, R. R. (1981). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. Chemistry and Physics of Lipids, 28(3), 207-221. [Link]

  • Trigatti, B. L., Mangroo, D., & Gerber, G. E. (1991). A direct role for serum albumin in the cellular uptake of long-chain fatty acids. The Biochemical journal, 279 ( Pt 1), 275–278. [Link]

  • Mihaela, G., et al. (2022). Novel Bovine Serum Albumin-Decorated–Nanostructured Lipid Carriers Able to Modulate Apoptosis and Cell-Cycle Response in Ovarian, Breast, and Colon Tumoral Cells. Pharmaceutics, 14(11), 2319. [Link]

  • Tajmir-Riahi, H. A., et al. (2010). Study on the Interaction of Cationic Lipids with Bovine Serum Albumin. The Journal of Physical Chemistry B, 114(36), 11946–11953. [Link]

  • Vu, T. M., et al. (2020). Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b. Journal of Biological Chemistry, 295(42), 14424-14436. [Link]

  • Kim, M. H., et al. (2018). C16-ceramide and sphingosine 1-phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation. Oncology Reports, 40(5), 2535-2544. [Link]

  • van den Einden, J. (2019). How can I make a phospholipid solution in BSA to treat cell with phospholipids? ResearchGate. [Link]

  • Brizuela, L., et al. (2017). Palmitate increases sphingosine-1-phosphate in C2C12 myotubes via upregulation of sphingosine kinase message and activity. Journal of Lipid Research, 58(2), 374-384. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of C16-d-Erythro-sphingosine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C16-d-Erythro-sphingosine Solubility

Welcome to the technical support guide for C16-d-Erythro-sphingosine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this critical sphingolipid. Here, you will find scientifically grounded troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Understanding the Challenge: The Physicochemical Nature of C16-d-Erythro-sphingosine

C16-d-Erythro-sphingosine, a C16 analogue of sphingosine, is an amphipathic molecule, meaning it possesses both a hydrophilic (water-loving) polar head group and a hydrophobic (water-fearing) lipid tail.[1][2] This dual nature is the primary reason for its limited solubility in aqueous buffers. In aqueous environments, these molecules tend to self-associate into micelles to minimize the unfavorable interaction between their hydrophobic tails and water. This aggregation occurs above a specific concentration known as the critical micelle concentration (CMC).[3] The reported pKa of sphingosine can vary depending on the environment, which further influences its charge and solubility at different pH levels.[1][4]

Frequently Asked Questions (FAQs)

Q1: Why is my C16-d-Erythro-sphingosine not dissolving in my aqueous buffer (e.g., PBS, Tris)?

A1: Direct dissolution of C16-d-Erythro-sphingosine in aqueous buffers is often unsuccessful due to its low water solubility.[1][5] Like other sphingolipids, it has a strong tendency to aggregate and form micelles rather than a true solution. To achieve a homogenous solution, a carrier molecule or a co-solvent is typically required.

Q2: I've tried vortexing and heating, but the solution remains cloudy. What should I do?

A2: While gentle heating (up to 40°C) and vortexing can sometimes aid in the dissolution of lipids, they are often insufficient for sphingolipids in aqueous buffers alone.[6] The cloudiness you are observing is likely due to the formation of lipid aggregates or micelles. Proceeding with a cloudy solution can lead to inaccurate and irreproducible experimental results. It is recommended to use one of the solubilization protocols outlined below.

Q3: Can I use organic solvents like ethanol or DMSO to dissolve C16-d-Erythro-sphingosine for cell-based assays?

A3: Yes, organic solvents are commonly used to create a stock solution of C16-d-Erythro-sphingosine. However, the final concentration of the organic solvent in your cell culture medium must be kept very low (typically ≤0.1%) to avoid cytotoxicity.[7] A common workflow involves dissolving the lipid in an organic solvent, which is then serially diluted in the aqueous buffer or complexed with a carrier protein like BSA.

Q4: What is the purpose of using fatty acid-free Bovine Serum Albumin (BSA)?

A4: Fatty acid-free BSA acts as a carrier protein. It has several hydrophobic binding pockets that can sequester the hydrophobic tail of the sphingosine molecule, effectively shielding it from the aqueous environment.[7][8] This BSA-lipid complex is much more soluble in aqueous buffers and provides a more physiologically relevant way to deliver the lipid to cells in culture.

Q5: How do I store my solubilized C16-d-Erythro-sphingosine?

A5: For long-term storage, it is best to store C16-d-Erythro-sphingosine as a dried film or in an organic solvent at -20°C or below.[9] Aqueous solutions, especially those complexed with BSA, are best prepared fresh for each experiment. If short-term storage of a BSA-complexed solution is necessary, it should be kept at 4°C for no more than a few days and protected from light. Always check for any signs of precipitation before use.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms after adding the lipid stock to the aqueous buffer. The concentration of the lipid exceeds its solubility limit in the final buffer. The organic solvent concentration may be too high, causing the lipid to crash out.Increase the final concentration of the carrier protein (e.g., BSA). Decrease the final concentration of the lipid. Ensure the organic solvent from the initial stock is sufficiently diluted.
Inconsistent results between experiments. Incomplete solubilization of the lipid. Degradation of the lipid stock. Variability in the preparation of the BSA-lipid complex.Always ensure your lipid solution is clear and free of particulates before use. Prepare fresh solutions for each experiment. Standardize your solubilization protocol, paying close attention to incubation times and temperatures.
Cell toxicity observed at expected working concentrations. The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high. The lipid itself may be cytotoxic at higher concentrations.Perform a dose-response curve for your specific cell line to determine the optimal, non-toxic working concentration. Ensure the final organic solvent concentration is below the toxic threshold for your cells (typically <0.1%).
Difficulty dissolving BSA powder. Improper mixing technique leading to clumping. Using cold buffer.Slowly add the BSA powder to the buffer while gently stirring to avoid clumping and foaming.[10][11] Allow the buffer to reach room temperature before adding the BSA.[10]

Experimental Protocols

Protocol 1: Solubilization using Fatty Acid-Free BSA

This is the most common and recommended method for preparing C16-d-Erythro-sphingosine for cell-based assays. It mimics the physiological transport of lipids in the bloodstream.

Materials:

  • C16-d-Erythro-sphingosine

  • Ethanol (100%, anhydrous)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile aqueous buffer (e.g., PBS, DMEM)

  • Sterile glass test tubes

  • Nitrogen gas source (optional)

  • Vortex mixer

  • Water bath or incubator at 37°C

Step-by-Step Procedure:

  • Prepare a Lipid Stock Solution: Dissolve the C16-d-Erythro-sphingosine in ethanol to make a concentrated stock solution (e.g., 1-10 mM).

  • Aliquot and Dry: In a sterile glass test tube, aliquot the desired amount of the lipid stock solution. Evaporate the ethanol under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin lipid film on the bottom of the tube. This step is crucial to remove the organic solvent.

  • Prepare BSA Solution: Prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., 10% w/v). Gently mix to dissolve, avoiding excessive foaming.[10] Warm the BSA solution to 37°C.

  • Complexation: Add the warm BSA solution to the dried lipid film. The final concentration of the lipid will depend on your experimental needs.

  • Incubation and Mixing: Vortex the tube gently and incubate at 37°C for 30-60 minutes. Intermittent vortexing during this time will facilitate the complexation of the lipid with BSA.

  • Final Dilution: The resulting BSA-lipid complex solution can now be further diluted in your cell culture medium to the desired final working concentration.

G cluster_prep Lipid & BSA Preparation cluster_complex Complexation dissolve_lipid Dissolve C16-Sphingosine in Ethanol (Stock) dry_lipid Aliquot and Dry (Lipid Film) dissolve_lipid->dry_lipid add_bsa Add warm BSA solution to Lipid Film dry_lipid->add_bsa dissolve_bsa Dissolve Fatty Acid-Free BSA in Buffer dissolve_bsa->add_bsa incubate Incubate at 37°C with gentle vortexing add_bsa->incubate final_dilution Dilute to final working concentration in media incubate->final_dilution caption Workflow for BSA-Mediated Solubilization

Caption: Workflow for BSA-Mediated Solubilization.

Protocol 2: Solubilization using Detergents (for in vitro assays)

For cell-free in vitro assays, detergents can be an effective way to solubilize C16-d-Erythro-sphingosine. The choice of detergent and its concentration relative to the CMC are critical.

Materials:

  • C16-d-Erythro-sphingosine

  • Organic solvent (e.g., chloroform/methanol 2:1 v/v)

  • Detergent (e.g., CHAPS)

  • Aqueous buffer

  • Nitrogen gas source

  • Sonicator (bath or probe)

Step-by-Step Procedure:

  • Prepare Lipid Stock: Dissolve C16-d-Erythro-sphingosine in an organic solvent mixture like chloroform/methanol (2:1, v/v).[6]

  • Dry Lipid: In a glass tube, evaporate a known amount of the lipid stock under nitrogen to form a thin film.

  • Add Detergent Solution: Add your aqueous buffer containing the detergent at a concentration above its CMC. For example, add a solution of 1.1 mg of CHAPS in 10 µl of phosphate buffer.[6]

  • Sonication: Thoroughly mix and sonicate the solution for several minutes until it becomes clear.[6] This indicates the formation of mixed micelles containing the lipid and detergent.

G dissolve_lipid Dissolve C16-Sphingosine in Organic Solvent dry_lipid Dry down to a thin lipid film dissolve_lipid->dry_lipid add_detergent Add aqueous buffer with detergent (>CMC) dry_lipid->add_detergent sonicate Sonicate until clear (Mixed Micelle Formation) add_detergent->sonicate assay_ready Ready for in vitro assay sonicate->assay_ready caption Detergent-Based Solubilization Workflow

Caption: Detergent-Based Solubilization Workflow.

References

  • Goñi, F. M., & Alonso, A. (2014). Biophysical properties of sphingosine, ceramides and other simple sphingolipids. Biochemical Society Transactions, 42(5), 1427-1434. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14767871, C16 Sphingosine. Retrieved from [Link]

  • Siskind, L. J., Kolesnick, R. N., & Colombini, M. (2002). The lipids C2- and C16-ceramide form large stable channels: implications for apoptosis. Journal of Biological Chemistry, 277(29), 25804-25809. [Link]

  • Kim, J. S., Shin, K. O., & Park, K. (2011). pH Dependence of Sphingosine Aggregation. Biophysical Journal, 100(9), 2220-2228. [Link]

  • Bovine Serum Albumin. (n.d.). Dissolving BSA in Solution. Retrieved from [Link]

  • Lee, S., & Emr, S. D. (2021). Protocol for measuring sphingolipid metabolism in budding yeast. STAR protocols, 2(2), 100455. [Link]

  • Radin, N. S., & Vunnam, R. R. (1981). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. Journal of Lipid Research, 22(5), 723-731. [Link]

  • Green, A. E., & El-Assaad, W. (2018). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Molecules, 23(11), 2879. [Link]

  • Zhou, J., & Saba, J. D. (2018). Sphingolipid Extraction and Analysis by Thin-Layer Chromatography. Methods in Molecular Biology, 1698, 29-37. [Link]

  • Pineda, E., He, R., & Blader, I. J. (2017). Sphingolipids as Bioactive Regulators of Thrombin Generation. Journal of Biological Chemistry, 292(12), 4872-4881. [Link]

  • Kennedy, C. J., Smith, C. A., & Allbritton, N. L. (2021). "Fix and Click" for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells. Analytical chemistry, 93(43), 14389–14397. [Link]

  • ResearchGate. (2019). How can I make a phospholipid solution in BSA to treat cell with phospholipids?. Retrieved from [Link]

  • Osawa, Y., Uchinami, H., Bielawska, A., Schwabe, R. F., Hannun, Y. A., & Brenner, D. A. (2005). Roles for C16-ceramide and sphingosine 1-phosphate in regulating hepatocyte apoptosis in response to tumor necrosis factor-alpha. Journal of Biological Chemistry, 280(30), 27870-27878. [Link]

  • Agilent. (2014). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • CUSABIO. (n.d.). How do we dissolve BSA?. Retrieved from [Link]

  • Patsnap. (2023). Troubleshooting Guide for Common Protein Solubility Issues. Retrieved from [Link]

  • Li, Z., Mintzer, E., & Bittman, R. (2004). The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine. Chemistry and Physics of Lipids, 130(2), 197-201. [Link]

Sources

Preventing off-target effects of C16-d-Erythro-sphingosine in cell assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for C16-d-Erythro-sphingosine. This molecule, also known by its systematic nomenclature Cer(d18:1/16:0), is a vital tool for researchers investigating the intricate world of sphingolipid signaling.[1][2] It is a synthetic, cell-permeable analog of naturally occurring sphingosine, a backbone component of critical signaling lipids like ceramide and sphingosine-1-phosphate (S1P).[3][4]

The primary intended function of C16-d-Erythro-sphingosine in cell assays is to act as a competitive inhibitor of Sphingosine Kinase (SphK), the enzyme responsible for phosphorylating sphingosine to produce the pro-survival, pro-proliferative signaling molecule S1P.[5][6] By inhibiting SphK, C16-d-Erythro-sphingosine is expected to decrease intracellular S1P levels, thereby shifting the "sphingolipid rheostat" towards its precursors, sphingosine and ceramide, which are typically associated with pro-apoptotic and anti-proliferative cellular outcomes.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary, on-target mechanism of C16-d-Erythro-sphingosine?

A1: The primary target is Sphingosine Kinase (SphK1 and SphK2). By competitively inhibiting this enzyme, it blocks the conversion of sphingosine to Sphingosine-1-Phosphate (S1P), a key signaling molecule that promotes cell survival, proliferation, and migration through its G protein-coupled receptors (S1PRs).[9][10][11] The intended result is a decrease in S1P signaling and an accumulation of pro-apoptotic precursors like ceramide.[7][12]

Q2: I'm observing widespread, rapid cell death that doesn't seem specific. What could be the cause?

A2: This is a classic sign of a potential off-target effect. At high concentrations, the amphiphilic nature of sphingosine analogs can lead to detergent-like effects, causing membrane disruption and non-specific cytotoxicity.[13] Additionally, a significant shift in the sphingolipid rheostat can lead to a rapid accumulation of ceramide, a potent inducer of apoptosis through both caspase-dependent and independent pathways, which may overwhelm the specific SphK-inhibitory effect you wish to study.[14][15][16]

Q3: How do I know if the phenotype I'm observing is truly due to SphK inhibition?

A3: This is the most critical question in pharmacological studies. The gold standard is to use orthogonal approaches for validation. This means confirming your results using a structurally unrelated SphK inhibitor (e.g., PF-543, SKI-II), or a non-pharmacological method like siRNA or CRISPR-Cas9 to genetically knock down SphK1 and/or SphK2.[17] If the phenotype is consistent across these different methods, you can be more confident it is an on-target effect.

Q4: What are the best negative controls to use in my experiments?

A4: An ideal negative control would be a structurally similar molecule that is known to be inactive. For sphingosine-based inhibitors, a molecule like N-Boc-D-erythro-sphingosine can be considered, where the amino group crucial for biological activity is protected.[18] This helps to control for effects related to the lipid nature of the compound itself, independent of its interaction with SphK. Additionally, a vehicle-only control (e.g., DMSO, ethanol) is mandatory.

Q5: How should I prepare, store, and handle C16-d-Erythro-sphingosine?

A5: Sphingolipids require careful handling. They are typically soluble in organic solvents like ethanol or methanol.[19] It is recommended to make a high-concentration stock solution, aliquot it to avoid repeated freeze-thaw cycles, and store it at -20°C.[19] When preparing your working solution, be mindful of the final solvent concentration in your cell culture media, as high concentrations can be toxic to cells. If you observe any precipitate or haziness in your stock solution, gentle warming (<45°C) and sonication can help redissolve the lipid.[19]

Visualizing the Cellular Impact

The Sphingolipid Rheostat: On-Target vs. Off-Target Effects

The following diagram illustrates the central role of Sphingosine Kinase (SphK) and how C16-d-Erythro-sphingosine is intended to modulate this pathway, as well as potential off-target consequences.

cluster_0 Cellular Environment cluster_1 Cellular Outcomes C16 C16-d-Erythro-sphingosine (Exogenous) SphK SphK1 / SphK2 C16->SphK Inhibits (On-Target) Membrane Membrane Disruption (Off-Target) C16->Membrane PKC PKC Inhibition (Off-Target) C16->PKC [High Conc.] Sph Sphingosine Sph->SphK Phosphorylates Cer Ceramide Cer->Sph Metabolizes to Apoptosis Apoptosis & Growth Arrest Cer->Apoptosis S1P S1P S1PR S1P Receptors S1P->S1PR Activates SphK->S1P Produces Survival Survival & Proliferation S1PR->Survival

Caption: The intended on-target and potential off-target effects of C16-d-Erythro-sphingosine.

Troubleshooting Guide

This section addresses common problems encountered when using C16-d-Erythro-sphingosine and provides a logical framework for their resolution.

Problem Observed Potential Cause(s) Recommended Solution & Rationale
High Background Cytotoxicity (cell death in all wells, even at low concentrations)1. Solvent Toxicity: The vehicle (e.g., DMSO, ethanol) concentration is too high. 2. Compound Precipitation: The lipid has come out of solution in the aqueous media, forming cytotoxic aggregates. 3. High Passage Number: Cells have lost their normal physiological responses.[20]1. Action: Titrate the solvent to determine the maximum non-toxic concentration for your specific cell line. Rationale: Different cell lines have varying sensitivities to organic solvents. 2. Action: Visually inspect media for precipitate. Consider complexing the lipid with fatty-acid-free BSA for delivery. Rationale: BSA can act as a carrier, improving the solubility and bioavailability of lipids in culture.[19] 3. Action: Use cells with a lower passage number and ensure they are in the exponential growth phase.[20] Rationale: Cells at high passage numbers can exhibit altered morphology, growth rates, and stress responses.
Inconsistent or Irreproducible Results 1. Inconsistent Cell Seeding: Uneven cell density across the plate. 2. Stock Solution Degradation: Improper storage or multiple freeze-thaw cycles. 3. Variable Cell Health: Cells are not in a consistent growth phase at the time of treatment.1. Action: Ensure a single-cell suspension before plating and use appropriate techniques to avoid edge effects. Rationale: Cell density can significantly impact the response to bioactive compounds.[21] 2. Action: Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Rationale: Lipids can degrade or oxidize over time, losing their potency. 3. Action: Standardize your cell culture workflow. Always seed cells to be at 70-80% confluency and in the exponential growth phase at the start of the experiment.[20] Rationale: Cellular metabolism and signaling are highly dependent on the growth phase.
Phenotype Differs from Genetic Knockdown of SphK 1. Off-Target Effects: The observed effect is not due to SphK inhibition but another interaction. 2. Isoform Specificity: Your compound may inhibit one SphK isoform (e.g., SphK1) while the genetic knockdown targets another or both. 3. Metabolic Compensation: The cell adapts to the inhibitor by altering other pathways.1. Action: Perform a "rescue" experiment by adding exogenous S1P after treatment with C16-d-Erythro-sphingosine. Rationale: If the effect is on-target, adding back the product of the inhibited enzyme (S1P) should reverse the phenotype. 2. Action: Use multiple, structurally distinct inhibitors with different isoform selectivity profiles (see table below). Rationale: If different inhibitors produce the same phenotype, it strengthens the conclusion that the effect is mediated by SphK.[5][22] 3. Action: Measure the levels of related sphingolipids (e.g., ceramide, sphingosine) via LC-MS/MS. Rationale: This provides a direct biochemical readout of the inhibitor's effect on the metabolic pathway.
Comparison of Common Sphingosine Kinase Inhibitors
InhibitorPrimary Target(s)Typical Working Conc.Key Characteristics & Potential Off-Targets
C16-d-Erythro-sphingosine SphK1/SphK2 (Competitive)5-25 µMSubstrate analog; can be metabolized. Potential for non-specific membrane effects and PKC inhibition at high concentrations.[13]
PF-543 SphK1 (Highly Selective)10-100 nMPotent and selective for SphK1. Less likely to have broad off-target kinase effects but can still induce ceramide accumulation.[23]
SKI-II (SphK Inhibitor II) SphK1/SphK2 (Non-ATP competitive)5-15 µMDual inhibitor. Has been shown to induce lysosomal degradation of SphK1, which could be an off-target effect itself.[17]
FTY720 (Fingolimod) Prodrug; phosphorylated form targets S1P Receptors10-100 nMNot a direct SphK inhibitor, but modulates the same pathway downstream by acting as a functional antagonist of S1P receptors.[24]

Key Experimental Protocols

Protocol 1: Determining Optimal Working Concentration via Dose-Response Assay

Objective: To identify the concentration range where C16-d-Erythro-sphingosine inhibits cell viability through a specific mechanism, while avoiding concentrations that cause non-specific cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically 18-24 hours).

  • Compound Preparation: Prepare a 2x concentrated serial dilution series of C16-d-Erythro-sphingosine in your cell culture medium. A typical starting range would be from 100 µM down to 0.1 µM. Also, prepare a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a metabolic-based viability assay (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®). These assays provide a quantitative measure of metabolically active cells.

  • Data Analysis: Plot the cell viability (%) against the log of the inhibitor concentration. The resulting sigmoidal curve will allow you to determine the IC50 (the concentration at which 50% of cell viability is inhibited). The "therapeutic window" for your experiments will be in the lower, specific-acting portion of this curve.

Workflow for Validating On-Target SphK Inhibition

This workflow provides a logical sequence of experiments to build confidence that your observed phenotype is due to specific SphK inhibition.

A Step 1: Initial Screen Observe phenotype with C16-d-Erythro-sphingosine B Step 2: Dose-Response Curve Determine IC50 and identify non-cytotoxic concentration range A->B C Step 3: Orthogonal Validation Does a different SphK inhibitor (e.g., PF-543) or SphK siRNA replicate the phenotype? B->C D Step 4: Biochemical Validation Measure SphK activity directly or quantify S1P/Ceramide levels via LC-MS/MS C->D Yes G Conclusion: Low Confidence Phenotype is likely Off-Target. Re-evaluate hypothesis. C->G No E Step 5: Rescue Experiment Can exogenous S1P reverse the observed phenotype? D->E F Conclusion: High Confidence Phenotype is On-Target E->F Yes E->G No

Caption: A step-by-step workflow for confirming the specificity of C16-d-Erythro-sphingosine.

References

  • Hannun, Y. A., & Bell, R. M. (1989). Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets. Journal of Biological Chemistry, 264(21), 12241-12247. [Link]

  • Alshaker, H., et al. (2020). Targeting the Sphingosine Kinase/Sphingosine-1-Phosphate Signaling Axis in Drug Discovery for Cancer Therapy. Molecules, 25(23), 5646. [Link]

  • Chen, J., et al. (2021). Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases. Frontiers in Immunology, 12, 763567. [Link]

  • Shankaran, H., et al. (2009). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. IET Systems Biology, 3(2), 79-88. [Link]

  • Ahmad, I., et al. (2020). Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy. ACS Omega, 5(43), 28163-28176. [Link]

  • Proia, R. L., & Hla, T. (2015). The signalling roles of sphingosine-1-phosphate derived from red blood cells and platelets. The Journal of Physiology, 593(9), 2009-2018. [Link]

  • Vu, T. M., et al. (2019). Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b. Journal of Lipid Research, 60(2), 346-358. [Link]

  • Ahmad, I., et al. (2020). Identification of Sphingosine Kinase-1 Inhibitors from Bioactive Natural Products Targeting Cancer Therapy. ACS Omega, 5(43), 28163-28176. [Link]

  • Pitman, M. R., & Pitson, S. M. (2010). Targeting the sphingosine kinase/sphingosine 1-phosphate pathway in disease: review of sphingosine kinase inhibitors. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(1), 11-21. [Link]

  • Kim, H. S., et al. (2018). C16-ceramide and sphingosine 1-phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation. Oncology Reports, 40(5), 2911-2922. [Link]

  • Avanti Polar Lipids. (n.d.). C16 Galactosyl(ß) Ceramide (d18:1/16:0). Product Page. [Link]

  • Siskind, L. J. (2005). Mitochondrial ceramide and the induction of apoptosis. Journal of Bioenergetics and Biomembranes, 37(3), 143-153. [Link]

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  • Park, H., et al. (2013). Approaches for probing and evaluating mammalian sphingolipid metabolism. Journal of Lipid Research, 54(12), 3233-3257. [Link]

  • Maceyka, M., & Spiegel, S. (2014). Sphingosine 1-phosphate signalling. Journal of Cell Science, 127(Pt 16), 3491-3501. [Link]

  • Maceyka, M., et al. (2012). Extracellular and Intracellular Actions of Sphingosine-1-Phosphate. Comprehensive Physiology, 2(2), 1237-1273. [Link]

  • Radin, N. S., & Evenson, T. (1994). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. Journal of Lipid Research, 35(6), 1104-1115. [Link]

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  • Gault, C. R., Obeid, L. M., & Hannun, Y. A. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology, 688, 1-23. [Link]

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  • Vessey, D. A., et al. (2007). A rapid assay for assessment of sphingosine kinase inhibitors and substrates. Analytical Biochemistry, 364(2), 158-164. [Link]

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  • ResearchGate. (n.d.). Role of ceramide in regulation of apoptosis via different mechanisms. Figure from a publication. [Link]

  • Zhang, Y., et al. (2023). Sphingolipid Metabolism and Signalling Pathways in Heart Failure: From Molecular Mechanism to Therapeutic Potential. Journal of Cellular and Molecular Medicine, 27(10), 1367-1382. [Link]

  • Yuan, Y., et al. (2022). Structural insights into sphingosine-1-phosphate receptor activation. Proceedings of the National Academy of Sciences, 119(11), e2116922119. [Link]

  • Perry, D. K. (2002). Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1585(2-3), 114-125. [Link]

  • Wikipedia. (n.d.). Sphingolipid. Wikipedia. [Link]

  • D'Agnolo, D., et al. (2021). Sphingosine 1-Phosphate (S1P)/ S1P Receptor Signaling and Mechanotransduction: Implications for Intrinsic Tissue Repair/Regeneration. International Journal of Molecular Sciences, 22(16), 8569. [Link]

  • Merrill Jr, A. H. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6387-6422. [Link]

  • Pitson, S. M. (2011). Isoform-selective assays for sphingosine kinase activity. Methods in Molecular Biology, 718, 51-61. [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An... YouTube. [Link]

  • Lee, E. J., et al. (2013). Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue. Journal of Cellular Biochemistry, 114(5), 1171-1181. [Link]

  • Biology LibreTexts. (2021). 21.4: Biosynthesis of Membrane Sphingolipids. Biology LibreTexts. [Link]

  • ResearchGate. (n.d.). Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry. Request PDF. [Link]

Sources

Technical Support Center: C16-d-Erythro-Sphingosine Solubilization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-SPH-C16-SOL Subject: Preventing Precipitation of C16-d-Erythro-Sphingosine in Cell Culture Media

Executive Summary: The "Crystal" Problem

The Issue: You have likely encountered a scenario where adding a stock solution of C16-d-erythro-sphingosine (C16-Sph) to your cell culture media results in the immediate formation of needle-like crystals or a cloudy suspension.

The Physics: C16-Sph is an amphiphilic lipid with a long hydrophobic tail (16 carbons) and a polar head group. While soluble in organic solvents (DMSO, Ethanol), it has an extremely low Critical Micelle Concentration (CMC) in aqueous environments. When you inject a concentrated organic stock into aqueous media, the solvent disperses rapidly, leaving the lipid molecules "stranded." Without a carrier, they aggregate to minimize free energy, forming visible precipitates that settle on cells, causing physical stress and uneven dosing.

The Solution: To prevent this, you must "chaperone" the lipid into the aqueous phase. The most physiologically relevant and robust method is BSA Complexing , which mimics how albumin transports lipids in the bloodstream.

Technical Specifications & Solubility Data

Before beginning, verify your compound parameters against this reference table.

ParameterSpecificationNotes
Compound C16-d-erythro-SphingosineNaturally occurring sphingoid base analog.
MW ~285.5 g/mol Varies slightly by salt form.
Solubility (Ethanol) Miscible / HighRecommended for primary stock preparation.
Solubility (DMSO) ~2–10 mg/mLUse high-grade DMSO; hygroscopic nature can affect stability.
Solubility (Water/Media) < 1 µM (Free)Insoluble without carrier protein.
Stability -20°C (Solid/Stock)Store under inert gas (Argon/Nitrogen) to prevent oxidation.
Protocol A: The Gold Standard (BSA-Complexing)

Recommendation: Use this method for all experiments requiring concentrations >1 µM or long incubation times. This method creates a stable, water-soluble stock that can be added directly to media without precipitation.

Reagents Required:

  • C16-Sphingosine (Solid or Organic Stock)[1]

  • Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA)[2]

  • Phosphate Buffered Saline (PBS) or 150 mM NaCl

  • Nitrogen or Argon gas stream

  • Sonicator (Bath type preferred)

Step-by-Step Workflow:

  • Prepare the Lipid Film:

    • Aliquot the desired amount of C16-Sph (dissolved in Ethanol or Chloroform) into a glass vial.

    • Evaporate the solvent under a gentle stream of Nitrogen/Argon until a thin, dry film forms on the glass walls.

    • Why? This removes the organic solvent, preventing cytotoxicity.

  • Prepare the BSA Carrier:

    • Dissolve Fatty Acid-Free BSA in PBS to a concentration of 4 mg/mL (approx 60 µM) .

    • Note: Standard BSA contains endogenous lipids that occupy binding sites. You must use FAF-BSA.

  • Complexing (The Critical Step):

    • Add the pre-warmed (37°C) BSA solution to the glass vial containing the dried lipid film.

    • Target a final lipid concentration of 125 µM to 500 µM .

    • Molar Ratio: Aim for a Lipid:BSA molar ratio between 1:1 and 2:1 .

  • Solubilization:

    • Incubate at 37°C for 30 minutes with intermittent vortexing.

    • Sonication: Sonicate in a water bath for 10–15 minutes until the solution is completely clear.

    • Checkpoint: If the solution remains cloudy, the complex has not formed. Increase sonication time or temperature slightly (up to 45°C).

  • Sterile Filtration:

    • Pass the complexed solution through a 0.22 µm PES syringe filter.

    • Result: You now have a stable aqueous stock.

Visual Workflow: BSA Complexing

BSA_Complexing Start Start: C16-Sph in Organic Solvent Evap Evaporate Solvent (N2 Stream) Start->Evap Film Dry Lipid Film on Glass Evap->Film AddBSA Add FAF-BSA (4 mg/mL in PBS) Film->AddBSA Rehydrate Sonicate Incubate 37°C & Sonicate AddBSA->Sonicate Check Visual Check: Clear? Sonicate->Check Check->Sonicate No (Cloudy) Filter Sterile Filter (0.22 µm) Check->Filter Yes Final Stable Aqueous Stock Filter->Final

Caption: Workflow for generating stable Lipid-BSA complexes. Note the critical decision loop at the visual check stage.

Protocol B: Solvent Injection (The "Quick" Method)

Recommendation: Use only for short-term experiments (<4 hours) or low concentrations (<5 µM). High risk of "Solvent Shock."

  • Prepare Stock: Dissolve C16-Sph in high-grade DMSO or Ethanol at 1000x the desired final concentration.

  • Rapid Mixing:

    • Have your culture media ready and stirring (or vortexing gently).[3]

    • Inject the solvent stock rapidly into the center of the media volume.

    • Do not add the stock to the side of the dish/tube; it will precipitate on contact with the plastic.

  • Limit: Ensure final solvent concentration is ≤ 0.1% .

Troubleshooting & FAQs

Q1: I followed the protocol, but I still see needle-like structures under the microscope.

  • Diagnosis: This is likely "Ostwald Ripening" or immediate precipitation due to saturation.

  • Fix: Your concentration is too high for the media to support. Reduce the concentration. Alternatively, check your BSA.[4] If the BSA is old or not "Fatty Acid Free," it cannot bind the sphingosine effectively.

Q2: Can I store the BSA-Lipid complex?

  • Answer: Yes, but stability is finite. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles, as this can disrupt the albumin-lipid interaction and cause the lipid to crash out upon thawing.

Q3: Why use Ethanol instead of DMSO?

  • Answer: While DMSO is a universal solvent, sphingolipids often exhibit better miscibility in ethanol. Furthermore, ethanol is easier to evaporate if you are using the "Dry Film" method (Protocol A). For live cells, ethanol toxicity thresholds must be respected (typically <0.5%).

Q4: My cells are dying. Is it the C16-Sph or the precipitate?

  • Answer: Precipitates can cause physical damage to cell membranes (mechanical stress) and lead to artifacts in viability assays (MTT/CellTiter-Glo). You must filter the media to remove crystals to distinguish between chemical toxicity (apoptosis) and physical stress.

Decision Matrix: Troubleshooting Precipitation

Troubleshooting Problem Issue: Visible Precipitate in Media CheckConc Is Final Conc > 10 µM? Problem->CheckConc Reduce Action: Reduce Conc or Use Protocol A CheckConc->Reduce Yes CheckBSA Using BSA Carrier? CheckConc->CheckBSA No CheckType Is BSA 'Fatty Acid Free'? CheckBSA->CheckType Yes CheckTemp Media Temperature? CheckBSA->CheckTemp No SwitchBSA Action: Switch to FAF-BSA CheckType->SwitchBSA No CheckType->CheckTemp Yes Warm Action: Pre-warm Media to 37°C CheckTemp->Warm Cold (<20°C)

Caption: Logic flow for diagnosing precipitation issues in cell culture.

References
  • Cayman Chemical. Sphingosine (d17:1) Product Information & Solubility Guide. Retrieved from

  • Sigma-Aldrich. General Lipid/BSA Solubilization Protocol for Cell Delivery. Retrieved from

  • Avanti Polar Lipids.Lipid Preparation and Handling. (Industry Standard for Lipidology).
  • Journal of Lipid Research.Methods for the preparation of fatty acid-BSA complexes. (General methodology applied to long-chain amphiphiles).

Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for specific chemical handling requirements.

Sources

Technical Support Center: C16-d-Erythro-sphingosine (d16:1) Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Bioactive Sphingolipids Molecule: C16-d-Erythro-sphingosine (d16:1 base) Chemical Nature: Amphipathic amino-alcohol, highly lipophilic, oxidation-sensitive.

Core Handling Directive: The "Glass & Gas" Protocol

Senior Scientist Note: The most common cause of experimental failure with sphingoid bases is not biological variability, but improper handling that leads to oxidation or adsorption loss. C16-sphingosine is a lipid; it will adhere to polypropylene (plastic) tips and tubes, significantly altering your effective concentration.

The Golden Rules
  • Never store as a powder after opening. Powders are hygroscopic.[1] Moisture absorption leads to hydrolysis and a "gummy" consistency that is impossible to weigh accurately.

  • Glass Only. Always use borosilicate glass vials with Teflon-lined caps. Do not use plastic Eppendorf tubes for organic solvent stocks.[1][2]

  • Inert Atmosphere. Always overlay stock solutions with Argon or Nitrogen gas before sealing to prevent oxidation of the C4-C5 trans double bond.

Workflow: Receiving & Storage Lifecycle

The following diagram illustrates the mandatory workflow upon receiving a new vial.

StorageLifecycle Receive Receive Vial (Dry Ice) Equilibrate Equilibrate to RT (Do NOT open cold) Receive->Equilibrate Prevent Condensation Solubilize Dissolve in Ethanol or Methanol Equilibrate->Solubilize Immediate Aliquot Aliquot into Glass Vials Solubilize->Aliquot Avoid Plastic GasOverlay Overlay with Argon/N2 Aliquot->GasOverlay Prevent Oxidation Freeze Store at -20°C (>30 days: -80°C) GasOverlay->Freeze Long Term

Figure 1: The "Glass & Gas" lifecycle. Opening a cold vial introduces condensation, ruining the hygroscopic powder. Always solubilize immediately upon receipt.

Solubilization & Stock Preparation[2][3][4][5][6]

Choosing the right solvent is a balance between solubility and biological compatibility. C16-sphingosine has a shorter chain than the typical C18, making it slightly more soluble, but the same rules apply.

Solubility Data Table
Solvent SystemSolubility Limit (Approx.)Biological CompatibilityStorage Stability
Ethanol (Abs.) ~50 mg/mLHigh. Evaporates easily; tolerated by cells at <0.1%.Good (-20°C).
Methanol >50 mg/mLLow. Toxic to cells. Must be evaporated before use.Excellent (Standard for stocks).
DMSO 2–10 mg/mLMedium. High freeze point (+18°C) causes stock crystallization.Moderate. Hard to remove.
Chloroform:MeOH (2:1) >100 mg/mLNone. Purely for chemical storage/transfer.Best for >6 month storage.
Water/PBS InsolubleN/A. Will precipitate or form inactive aggregates.N/A
Protocol: Creating a Master Stock (5 mM)
  • Calculate: For 1 mg of C16-Sphingosine (MW ~271.44 g/mol ), add 736 µL of Ethanol .

  • Vessel: Use a clean glass vial with a Teflon-lined screw cap.

  • Dissolve: Vortex gently. If the powder was gummy (wet), sonication in a water bath at 37°C for 5 minutes may be required.

  • Storage: Purge the headspace with Nitrogen gas, cap tightly, and store at -20°C.

Aqueous Delivery: The BSA-Complex Method

The Challenge: Adding an ethanolic lipid stock directly to cell culture media often causes the lipid to precipitate into "micro-crystals" that cells cannot uptake, or that cause localized toxicity. The Solution: Complexing the sphingosine with Fatty Acid-Free Bovine Serum Albumin (BSA) creates a physiological carrier system.

Protocol: Preparation of Sphingosine-BSA Complex (125 µM Stock)

Reagents:

  • C16-Sphingosine ethanolic stock.

  • Fatty Acid-Free (FAF) BSA (essential to ensure binding pockets are empty).

  • Sterile PBS or Water.

BSA_Complex Step1 1. Prepare BSA Solution (4 mg/mL in PBS) Warm to 37°C Step4 4. Add Warm BSA to Lipid Film Step1->Step4 Keep Warm Step2 2. Aliquot Lipid Stock into Glass Tube Step3 3. Evaporate Solvent (N2 Stream) Step2->Step3 Remove Ethanol Step3->Step4 Thin Film Formed Step5 5. Sonicate & Vortex (37°C bath, 30 mins) Step4->Step5 Complexation Step6 6. Sterile Filter (0.22 µm PES) Step5->Step6 Clarification CellCulture CellCulture Step6->CellCulture Ready for Cells

Figure 2: Workflow for generating a bioavailable Sphingosine-BSA complex. This method mimics physiological transport and prevents precipitation.

Detailed Steps:

  • Prepare BSA: Dissolve FAF-BSA in PBS at 4 mg/mL (approx 60 µM). Warm to 37°C.[3][4][5]

  • Dry Lipid: Transfer the required amount of C16-sphingosine stock to a glass tube. Evaporate the solvent using a Nitrogen stream until a thin film forms on the glass.

  • Complex: Add the warm BSA solution to the lipid film to achieve a final lipid concentration of 125 µM .

  • Incubate: Vortex vigorously. Incubate in a 37°C water bath for 30 minutes with intermittent vortexing/sonication. The solution should become clear or slightly opalescent.

  • Filter: Pass through a 0.22 µm filter (low protein binding) to ensure sterility.

Troubleshooting & FAQs

Q1: My stock solution has turned slightly yellow. Is it safe to use?

  • Diagnosis: Oxidation.[2][6] The amino group or the double bond has oxidized, likely due to air exposure or age.

  • Action: Discard. Oxidized sphingolipids can induce artifacts, including non-specific apoptosis or inflammation, which mimics biological activity but is actually chemical toxicity.

Q2: When I add the ethanolic stock to my cell media, I see floating white specks.

  • Diagnosis: "Shock Dilution" precipitation. The local concentration of ethanol dropped too fast, forcing the hydrophobic lipid out of solution before it could bind to serum proteins.

  • Fix: Use the BSA-Complex method (Module 3). Alternatively, inject the ethanol stock while vortexing the media rapidly, ensuring the final ethanol concentration is <0.1%.

Q3: My dose-response curve is shifting; I need more lipid to get the same effect.

  • Diagnosis: Adsorption loss. You are likely using plastic tips or tubes for serial dilutions.

  • Fix: Switch to Hamilton syringes (glass/metal) for handling organic stocks. Perform dilutions in glass vials. If using plastic is unavoidable for the final step, pre-coat the plasticware with 0.1% BSA/PBS before use.

Q4: Can I store the BSA-Sphingosine complex?

  • Answer: Yes, but only for short periods. Store at 4°C for up to 1 week. Do not freeze BSA complexes as the protein may denature and release the lipid upon thawing, causing precipitation.

References

  • Pruett, S. T., et al. (2008).[7] Biodiversity of sphingoid bases ("sphingosines") and related amino alcohols.[7] Journal of Lipid Research, 49(8), 1621–1639. Retrieved from [Link]

Sources

Minimizing cytotoxicity of C16-d-Erythro-sphingosine in primary cells

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: C16-d-Erythro-Sphingosine

A Senior Application Scientist's Guide to Minimizing Cytotoxicity in Primary Cell Experiments

Welcome to the technical support center for C16-d-Erythro-sphingosine, also commonly known as C16-Ceramide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent bioactive sphingolipid in their primary cell models. As a central molecule in sphingolipid metabolism, C16-Ceramide is a key regulator of numerous cellular processes, including growth arrest, senescence, and programmed cell death.[1][2][3] However, its potent pro-death signaling can lead to significant experimental challenges, particularly in sensitive primary cell cultures.

This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind our recommendations to help you distinguish intended biological effects from unintended cytotoxicity.

Part 1: Understanding the Mechanisms of C16-Ceramide Cytotoxicity

Before troubleshooting, it's crucial to understand why C16-Ceramide is cytotoxic. Exogenously applied C16-Ceramide integrates into cellular membranes and initiates a cascade of events that can culminate in cell death. The primary mechanisms involve mitochondrial dysfunction and the activation of programmed cell death pathways.

  • Mitochondrial Targeting: C16-Ceramide can accumulate in mitochondrial membranes, where it exerts several detrimental effects.[4][5] It can directly inhibit Complex IV of the electron transport chain, leading to impaired respiration and a surge in reactive oxygen species (ROS) production.[4][5][6] This oxidative stress further damages mitochondrial components. Additionally, C16-Ceramide can form pores in the outer mitochondrial membrane, sometimes in concert with pro-apoptotic proteins like Bax, facilitating the release of cytochrome c into the cytoplasm.[6]

  • Induction of Programmed Cell Death: The release of cytochrome c is a critical trigger for the intrinsic pathway of apoptosis, leading to the activation of caspase-9 and downstream effector caspases like caspase-3.[6][7][8] However, C16-Ceramide's influence is not limited to caspase-dependent apoptosis. It can also induce caspase-independent cell death through the nuclear translocation of Apoptosis-Inducing Factor (AIF).[8] Furthermore, depending on the cellular context, high levels of ceramide can shift the cell death modality from apoptosis to necrosis.[2][9]

The following diagram illustrates the major pathways involved in C16-Ceramide-induced cytotoxicity.

G cluster_0 Cellular Environment cluster_1 Mitochondrion cluster_2 Cytoplasm & Nucleus C16 Exogenous C16-Ceramide Mito Mitochondrial Membrane C16->Mito Accumulation ETC Inhibition of ETC Complex IV Mito->ETC Pore Ceramide Pore Formation (with Bax) Mito->Pore ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS AIF AIF Nuclear Translocation ROS->AIF CytC Cytochrome c Release Pore->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis_casp Caspase-Dependent Apoptosis Casp3->Apoptosis_casp Apoptosis_ind Caspase-Independent Apoptosis AIF->Apoptosis_ind

Caption: C16-Ceramide Cytotoxicity Pathways.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with C16-Ceramide in primary cells.

Q1: My C16-Ceramide is precipitating in the culture medium. How can I improve its solubility and delivery to cells?

A1: This is the most common technical hurdle. C16-Ceramide is highly lipophilic and has poor solubility in aqueous culture media.[10] Direct addition of an ethanol or DMSO stock to your medium will almost certainly cause precipitation, rendering the effective concentration unknown and potentially causing physical stress to the cells.

Core Directive: You must use a carrier molecule to ensure proper dispersion. The gold standard is bovine serum albumin (BSA).

Troubleshooting Steps:

  • Vehicle Choice: Use ethanol or DMSO as the initial solvent for your C16-Ceramide powder. Ensure the final concentration of the organic solvent in your culture medium is non-toxic (typically ≤0.1%).

  • Complexing with BSA: The recommended method is to pre-complex the ceramide with fatty acid-free BSA.[10][11] This creates a more soluble and physiologically relevant delivery vehicle. See Protocol 1 for a detailed step-by-step guide.

  • Sonication/Vortexing: Gentle sonication in a bath sonicator or vigorous vortexing of the ceramide-BSA mixture can help create a homogenous dispersion.[10]

  • Temperature: Gently warming the medium to 37°C before adding the ceramide-BSA complex can aid solubility, but be cautious not to overheat, which could degrade medium components.[10]

Q2: I'm observing widespread, rapid cell death even at what I believe are low concentrations (e.g., 5-10 µM). What's going wrong?

A2: Primary cells are often more sensitive than immortalized cell lines. The rapid, widespread death you're observing is likely acute cytotoxicity, which may mask the more subtle signaling events you wish to study.

Causality & Troubleshooting:

  • Concentration is Key: The effective concentration of C16-Ceramide is highly cell-type dependent. What is a signaling concentration for one cell type may be acutely toxic to another. You must perform a dose-response curve.

  • Time of Exposure: The duration of treatment is as critical as the concentration. Acute toxicity can occur within hours. Consider shorter time points (e.g., 1, 4, 8, 12 hours) in your initial experiments.[12]

  • Mechanism of Death: As detailed in Part 1, C16-Ceramide induces potent pro-death signaling. The rapid death is likely due to overwhelming mitochondrial damage and robust caspase activation.[8]

  • Solubility Issues: If you are not using a carrier like BSA, the perceived low concentration may be inaccurate. Micro-precipitates can deliver a very high, localized dose to a subset of cells, leading to rapid death and inconsistent results.

The workflow below outlines a systematic approach to optimizing your experimental conditions.

G Prep Prepare C16-Ceramide Stock Solution (See Protocol 1) Dose Perform Dose-Response (e.g., 0.5 µM to 50 µM) Prep->Dose Time Perform Time-Course (e.g., 1h to 24h) Dose->Time Assess Assess Viability (e.g., Trypan Blue, MTT, Live/Dead Stain) Time->Assess Result High Cytotoxicity? Assess->Result Adjust Reduce Concentration and/or Time Result->Adjust Yes Proceed Proceed with Experiment (Use Sub-toxic Dose/Time) Result->Proceed No Adjust->Dose

Caption: Workflow for Experimental Optimization.

Q3: How can I differentiate between a specific signaling event and a general stress response due to cytotoxicity?

A3: This is a critical question for data interpretation. The goal is to find an experimental window where you can observe your desired on-target effect (e.g., pathway activation, gene expression change) before the cell is irreversibly committed to dying.

Self-Validating Experimental Design:

  • Use Inhibitors as Tools: Co-treat your cells with inhibitors of the key death pathways.

    • Pan-Caspase Inhibitor (e.g., Z-VAD-FMK): This will block caspase-dependent apoptosis. If your signaling event of interest persists while cell death is reduced, it indicates your event is upstream of, or parallel to, apoptosis.[8][12]

    • Antioxidant (e.g., N-Acetylcysteine - NAC): Since ROS production is a major driver of toxicity, NAC can mitigate this stress.[8] If your signaling event is independent of ROS, it should be unaffected by NAC co-treatment.

  • Time-Course Analysis: A detailed time-course experiment is invaluable. An authentic signaling event will often precede the markers of cell death (e.g., caspase-3 cleavage, loss of membrane integrity).

  • Dose-Response Correlation: Analyze your on-target effect and cytotoxicity across the same dose range. Ideally, you will find a concentration that elicits the desired signal with minimal cell death.

G Start Observe Phenotype (X) + Cytotoxicity with C16-Cer Decision Is Phenotype X a direct signaling event or a consequence of cell death? Start->Decision CoTreat Co-treat with: 1. C16-Cer + Caspase Inhibitor 2. C16-Cer + Antioxidant (NAC) Decision->CoTreat Result Is Phenotype X still observed? CoTreat->Result OnTarget Conclusion: Phenotype X is likely an ON-TARGET signaling event. Result->OnTarget Yes OffTarget Conclusion: Phenotype X is likely an OFF-TARGET effect or a byproduct of cytotoxicity. Result->OffTarget No

Caption: Logic Diagram for On-Target vs. Off-Target Effects.

Q4: What are the recommended working concentrations and incubation times for C16-Ceramide in primary cells?

A4: There is no universal answer, as sensitivity varies greatly between cell types. However, based on published literature and field experience, we can provide a starting point for your optimization. Always determine the optimal concentration and time for your specific primary cell type empirically.

ParameterRecommended Starting RangeRationale & Key Considerations
Concentration 1 µM - 30 µMPrimary neurons and immune cells are often sensitive to the lower end of this range. More robust cells like fibroblasts may tolerate higher concentrations. IC50 values for some cell lines have been reported as low as 1-3.2 µM.[13]
Incubation Time 4 hours - 24 hoursFor signaling studies, shorter time points (1-8 hours) are often sufficient and will precede significant cell death. For apoptosis assays, longer time points (12-24 hours) may be necessary.[12]
Vehicle Control EssentialAlways include a control group treated with the same concentration of the vehicle (e.g., Ethanol/DMSO + BSA in medium) used for the highest ceramide concentration.[10]
Serum Conditions ConsistentSerum proteins can bind to C16-Ceramide, affecting its bioavailability. If possible, perform experiments in reduced-serum or serum-free conditions after allowing cells to attach, but be aware this may also increase cell stress.

Q5: Can serum in the culture medium affect my results?

A5: Yes, absolutely. Fetal bovine serum (FBS) contains a high concentration of albumin and other lipids and proteins that can bind to C16-Ceramide. This can act as a "sink," reducing the free concentration of ceramide available to interact with your cells.

  • Impact on Bioavailability: The presence of serum can blunt the effect of a given concentration of C16-Ceramide. This is why using fatty acid-free BSA as a carrier helps standardize the delivery.

  • Experimental Consistency: If you must use serum, keep the concentration consistent across all experiments, including your controls. Be aware that batch-to-batch variability in serum can be a source of experimental inconsistency.

  • Serum-Free Conditions: For some experiments, switching to a serum-free medium for the duration of the treatment can provide more consistent results. However, this can be an additional stressor for primary cells, so a proper control is critical.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of C16-Ceramide-BSA Complex for Cell Culture

This protocol describes the standard method for solubilizing C16-Ceramide for consistent delivery in aqueous cell culture medium.

Materials:

  • C16-d-Erythro-sphingosine (C16-Ceramide) powder

  • 200-proof Ethanol or DMSO

  • Fatty Acid-Free Bovine Serum Albumin (BSA) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes and serological pipettes

  • Water bath or heat block set to 37°C

  • Bath sonicator

Methodology:

  • Prepare BSA Solution:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS (e.g., 1 g of BSA in 10 mL of PBS).

    • Gently rotate or invert to dissolve. Avoid vigorous shaking to minimize foaming.

    • Sterile filter the solution through a 0.22 µm filter. This will be your BSA stock.

  • Prepare C16-Ceramide Stock:

    • Dissolve C16-Ceramide powder in ethanol or DMSO to create a high-concentration stock (e.g., 10 mM).

    • For example, for a 10 mM stock of C16-Ceramide (M.W. ~538 g/mol ), dissolve 5.38 mg in 1 mL of ethanol.

  • Complex Ceramide with BSA (Example for a 1 mM working stock):

    • Warm an appropriate volume of your 10% BSA stock solution to 37°C.

    • In a sterile tube, add 100 µL of your 10 mM C16-Ceramide stock (from step 2).

    • While gently vortexing the tube, slowly add 900 µL of the pre-warmed 10% BSA solution drop-by-drop. This slow addition is critical to prevent precipitation.

    • The final concentration will be 1 mM C16-Ceramide in 1% BSA. The final ethanol/DMSO concentration will be 10%, which is too high for direct cell application. This is an intermediate stock.

  • Incubation and Dispersion:

    • Incubate the ceramide-BSA mixture at 37°C for 30-60 minutes, vortexing occasionally.

    • For optimal dispersion, place the tube in a bath sonicator for 5-10 minutes. The solution should appear clear or only slightly hazy.

  • Dilution into Culture Medium:

    • This 1 mM Ceramide-BSA complex is your working stock. It can now be diluted into your cell culture medium to achieve the desired final concentrations (e.g., 1 µL of 1 mM stock into 1 mL of medium for a final concentration of 1 µM).

    • Crucially, prepare your vehicle control by making an identical BSA-solvent mixture without the ceramide and diluting it in the same manner.

References

  • Gudz, T. I., Tserng, K. Y., & Hoppel, C. L. (1997). Direct inhibition of mitochondrial respiratory chain complex III by cell-permeable ceramide. Journal of Biological Chemistry, 272(39), 24154-24158. [Link]

  • Di Paola, M., Cocco, T., Lorusso, M. (2000). Ceramide interaction with the mitochondrial respiratory chain. Inhibition of complex III. Biochemistry, 39(22), 6660-6668. [Link]

  • Seumois, G., Fillet, M., Gillet, L., Faccinetto, C., Desmet, C., François, C., Dewals, B., Oury, C., Vanderplasschen, A., Lekeux, P., & Bureau, F. (2007). De novo C16- and C24-ceramide generation contributes to spontaneous neutrophil apoptosis. Journal of leukocyte biology, 81(6), 1477–1486. [Link]

  • Mandal, M. N., Patwardhan, A., & Obeid, L. M. (2009). Synthesis of Sphingosine Is Essential for Oxidative Stress-Induced Apoptosis of Photoreceptors. Request PDF. [Link]

  • Kim, D. W., et al. (2005). N, N-dimethyl-D-erythro-sphingosine increases intracellular Ca2+ concentration via Na+-Ca2+-exchanger in HCT116 human colon cancer cells. PubMed. [Link]

  • Senkal, C. E., Ponnusamy, S., Bielawski, J., Wojtas, M., Ogretmen, B., & Hannun, Y. A. (2017). Ceramide is metabolized to acylceramide and stored in lipid droplets. Cell metabolism, 25(3), 686-697. [Link]

  • Kim, M. J., et al. (2024). Exploratory Pilot Study on the Serum Ceramide (16:0) to Sphingosine-1-Phosphate Ratio as a Potential Indicator of Lupus Nephritis and Disease Activity. MDPI. [Link]

  • Watters, R. J., et al. (2021). Regulatory role of sphingolipid metabolites, sphingosine-1-phosphate and C16:0 ceramide, in immunogenic cell death. bioRxiv. [Link]

  • Bagnjuk, K. (2017). Cell culture and Ceramides: How to evade the solution problem of C16 and C2 Ceramides? ResearchGate. [Link]

  • Rahman, T. (2023). Observing ceramide pathway with ferroptosis via MIA PaCa-2 cell treatment. VCU Scholars Compass. [Link]

  • Yan, B. (2023). How to dissolve the ceramides and add it to cell culture for treatment? ResearchGate. [Link]

  • Hernandez-Corbacho, M. J., et al. (2017). Ceramide Metabolism Balance, a Multifaceted Factor in Critical Steps of Breast Cancer Development. PMC. [Link]

  • Solar, P., et al. (2023). Ceramides and their roles in programmed cell death. PubMed. [Link]

  • Kim, Y. S., et al. (2011). Ceramide induces apoptosis via caspase-dependent and caspase-independent pathways in mesenchymal stem cells derived from human adipose tissue. PubMed. [Link]

  • Ali, S. H., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC. [Link]

  • Petrache, I., & Berdyshev, E. V. (2011). Involvement of Ceramide in Cell Death Responses in the Pulmonary Circulation. ATS Journals. [Link]

  • Wang, Y., et al. (2004). Ceramide induces caspase-dependent and -independent apoptosis in A-431 cells. Journal of Cellular Physiology. [Link]

  • CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Thon, L., et al. (2002). Apoptosis vs necrosis: ceramide decides it. Journal of Cell Science. [Link]

  • Gonzalez-Cabrera, P. J., et al. (2020). Sphingolipids and Mitochondrial Dynamic. PMC. [Link]

Sources

Overcoming matrix effects in C16-sphingosine quantification from plasma

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects in C16-Sphingosine Quantification from Plasma Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Advanced Lipidomics Support Hub. This guide addresses the specific challenges of quantifying C16-Sphingosine (d18:1) in human plasma via LC-MS/MS. Unlike standard small molecule bioanalysis, sphingoid bases present unique "sticky" adsorption issues, high endogenous background, and severe ion suppression from co-eluting phospholipids.

Below you will find a self-validating workflow designed to eliminate matrix effects and ensure data integrity.

Quick Reference: Critical Parameters
ParameterRecommended SpecificationReason
Matrix Effect Target 85% – 115%Acceptable range for bioanalytical assays (FDA/EMA).[1]
Internal Standard Sphingosine-d7 or C17-Sphingosine Deuterated analogs track ionization variance best; C17 is a cost-effective alternative.[1]
Column Chemistry C18 (High Carbon Load) or HILICHILIC provides orthogonal selectivity to separate polar interferences.[1]
Mobile Phase Additive Ammonium Formate (10mM) + 0.1% Formic AcidEssential for protonation in ESI(+) and stabilizing retention times.[1]
Surrogate Matrix 4% BSA in PBS or Synthetic PlasmaC16-Sphingosine is endogenous; blank plasma does not exist.[1]
Module 1: Sample Preparation & Extraction

Q: I am seeing significant signal suppression at the retention time of Sphingosine. My current method is protein precipitation (PPT) with Methanol. What is wrong?

A: Simple protein precipitation is often insufficient for lipidomics. Plasma is rich in glycerophospholipids (phosphatidylcholines, PCs) which elute in the same hydrophobic window as sphingolipids.[1] In the ESI source, these PCs compete for charge, causing "ion suppression."[1]

The Solution: Alkaline Methanolysis To overcome this, we recommend a protocol that chemically destroys the interfering phospholipids while preserving the sphingosine.[1]

  • Mechanism: Phospholipids contain ester bonds susceptible to alkaline hydrolysis.[1] Sphingolipids contain amide and carbon-carbon bonds which are stable under these conditions.[1]

  • Protocol:

    • Extraction: Perform Liquid-Liquid Extraction (LLE) using Methanol:Chloroform (2:1).[1]

    • Hydrolysis: Add KOH (0.1 M final concentration) in methanol.

    • Incubation: Incubate at 37°C for 2 hours.

    • Result: Phospholipids are hydrolyzed into fatty acids and lyso-forms (which elute earlier), leaving the Sphingosine intact and free from suppression.[1]

Q: Sphingosine recovery is low/variable. Is it the extraction or adsorption?

A: It is likely adsorption.[1] Free sphingoid bases are highly lipophilic and basic; they stick avidly to glass and standard polypropylene.

  • Fix 1: Use silanized glass vials or low-binding polypropylene.

  • Fix 2: Ensure your reconstitution solvent contains at least 10-20% organic solvent (e.g., Methanol) and 0.1% Formic Acid .[1] The acid keeps the amine protonated (

    
    ), increasing solubility and reducing adsorption to container walls.[1]
    
Module 2: Chromatographic Strategy

Q: How do I separate C16-Sphingosine from isobaric interferences?

A: Sphingosine (d18:[1][2]1) has a precursor mass (


 300.[1]3) that can overlap with isotopes of Sphinganine (d18:0) or other minor sphingoid bases.[1] Furthermore, "ghost peaks" from in-source fragmentation of complex ceramides can appear at the sphingosine retention time.[1]

Workflow Visualization: Chromatographic Optimization

G Start Start: Poor Separation / Matrix Effect CheckRT Check Retention Time (RT) of Phospholipids (m/z 184 transition) Start->CheckRT Coelution Do Phospholipids Co-elute? CheckRT->Coelution Yes Yes: Suppression Risk Coelution->Yes Overlap No No: Check Isobars Coelution->No Separated Action1 Switch to HILIC Column (Elutes PLs late) Yes->Action1 Action2 Use Alkaline Hydrolysis (Destroy PLs) Yes->Action2 IsobarCheck Check for Sphinganine (d18:0) Interference No->IsobarCheck Resolution Optimize Gradient: Flatten slope at Sphingosine RT IsobarCheck->Resolution

Figure 1: Decision tree for troubleshooting co-elution and matrix suppression issues in LC-MS/MS.

Module 3: Validation & Matrix Effects

Q: How do I definitively prove I have eliminated matrix effects?

A: Do not rely solely on IS response. You must perform a Post-Column Infusion (PCI) experiment.[1]

Protocol: Post-Column Infusion

  • Setup: Infuse a constant flow of C16-Sphingosine standard (e.g., 100 ng/mL) into the MS source via a T-junction, bypassing the column.[1]

  • Injection: While infusing, inject a "Blank" plasma extract (processed exactly as your samples).

  • Observation: Monitor the baseline of the Sphingosine transition.[1]

  • Interpretation:

    • Flat Baseline: No matrix effect.[1]

    • Dip (Valley): Ion suppression at that retention time.[1]

    • Peak (Hill): Ion enhancement.[1]

    • Action: If the "Dip" aligns with your Sphingosine retention time, you must modify the extraction (Module 1) or chromatography (Module 2).[1]

Q: Since C16-Sphingosine is endogenous, how do I build a calibration curve?

A: You cannot use "Blank" human plasma.[1] You have two valid options:

  • Surrogate Matrix: Use 4% Bovine Serum Albumin (BSA) in PBS. This mimics the protein content of plasma but contains no sphingolipids.[1] Validation Step: You must demonstrate "parallelism" between the BSA curve and a standard addition curve in pooled plasma.

  • Surrogate Analyte: Use a non-naturally occurring analog (e.g., C17-Sphingosine) as the "quantifier" in human plasma, assuming it behaves identically to C16.[1] (Option 1 is generally preferred by regulatory bodies).[1]

Module 4: Mass Spectrometry Settings

Q: What are the optimal MRM transitions?

A:

  • Ionization: ESI Positive Mode (

    
    )
    
  • Precursor:

    
     300.3 (C16-Sphingosine)[1]
    
  • Product Ions:

    • Quantifier:

      
       282.3 (Loss of water, 
      
      
      
      ).[1] Note: While common, this is non-specific. Ensure chromatographic separation.
    • Qualifier:

      
       264.3 (Loss of 2 waters) or specific backbone fragments if sensitivity allows.[1]
      
  • Internal Standard (C17-Sphingosine):

    • Precursor:

      
       314.3[1]
      
    • Quantifier:

      
       296.3[1]
      
References
  • Bui, H. H., Leohr, J. K., & Kuo, M. S. (2012). Analysis of sphingolipids in extracted human plasma using liquid chromatography electrospray ionization tandem mass spectrometry.[3] Analytical Biochemistry, 423(2), 187–194.[3] Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS.[1] Analytical Chemistry, 75(13), 3019–3030. Link[1]

  • Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1692–1707. Link

  • Schmidt, H., et al. (2006). LC-MS/MS-analysis of sphingosine-1-phosphate and related compounds in plasma samples.[1] Prostaglandins & Other Lipid Mediators, 81(3-4), 162-170.[1][4][5] Link

Sources

Technical Support Center: Sphingosine Isomer Separation & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting HPLC Separation of Sphingosine Isomers Ticket ID: SPH-ISO-001

Executive Summary: The Sphingolipid Separation Challenge

Welcome to the technical support hub. If you are reading this, you are likely struggling with the chromatographic behavior of sphingosine (d18:1) and its isomers.[1][2]

Sphingosine contains two chiral centers (C2 and C3), leading to four possible stereoisomers: D-erythro (the naturally occurring bioactive form), L-threo, L-erythro, and D-threo.[3] Furthermore, researchers often struggle to separate sphingosine (d18:1) from its saturated counterpart, sphinganine (d18:0).

The Core Problem: Sphingosine lacks a strong chromophore (making UV detection nearly impossible) and possesses a basic amine group that interacts aggressively with silanols on silica columns, causing severe peak tailing and co-elution of isomers.

This guide provides self-validating protocols to resolve these issues using Fluorescence Detection (FLD) and LC-MS/MS workflows.

Module 1: Visualization of the Problem & Solution

Before modifying your mobile phase, you must understand the workflow. Below is the decision matrix for selecting the correct separation strategy based on your detection method and isomer target.

Sphingosine_Workflow Start START: Define Goal Detection Detection Method? Start->Detection FLD Fluorescence (FLD) Detection->FLD High Sensitivity MS Mass Spec (LC-MS/MS) Detection->MS Structural ID Deriv REQUIRED: OPA Derivatization (Creates Isoindole) FLD->Deriv Direct Direct Injection (ESI+ Mode) MS->Direct Isomer Isomer Target? Deriv->Isomer Direct->Isomer Diast Diastereomers (Erythro vs Threo) Isomer->Diast Enant Enantiomers (D-Erythro vs L-Erythro) Isomer->Enant C18 High-Quality C18 (End-capped) Diast->C18 Optimized Gradient Chiral Chiral Column (e.g., Cellulose/Amylose) Enant->Chiral Required Result Optimized Resolution C18->Result Chiral->Result

Figure 1: Decision matrix for sphingosine analysis. Note that enantiomeric separation requires chiral stationary phases, while diastereomers (erythro/threo) can often be resolved on C18.

Module 2: Critical Protocols (The "How-To")

Protocol A: OPA Derivatization (For Fluorescence Detection)

Why: Sphingosine has no native fluorescence. To see it, we must tag the primary amine. The Chemistry:[4] o-Phthalaldehyde (OPA) reacts with the primary amine in the presence of a thiol (mercaptoethanol) to form a highly fluorescent isoindole.

Reagents:

  • OPA Reagent: 5 mg OPA dissolved in 100 µL ethanol, then add 9.9 mL Borate Buffer (pH 10.5) and 50 µL 2-mercaptoethanol.

  • Sample: Sphingolipids resuspended in Methanol.

Step-by-Step:

  • Mix: Combine 50 µL Sample + 50 µL OPA Reagent.

  • Incubate: Room temperature for 2 minutes (Strict timing: OPA derivatives are unstable and degrade over time).

  • Inject: Immediately inject onto HPLC.

  • Detection: Ex: 340 nm, Em: 455 nm.

Expert Insight: If you see "ghost peaks" or poor reproducibility, check your reaction time. The isoindole derivative is unstable. Automated pre-column derivatization (using the autosampler) is highly recommended to standardize the reaction time for every injection [1].

Protocol B: Mobile Phase Optimization (For C18 Separation)

Why: The basic amine causes tailing.[5] You must control the ionization state.[6]

ParameterAcidic Method (LC-MS Preferred) Basic Method (FLD Preferred)
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium FormateWater (pH 10.5, adjusted with Ammonium Hydroxide)
Mobile Phase B Methanol + 0.1% Formic AcidMethanol or Acetonitrile
Column Type C18 (High purity, fully end-capped)Hybrid Particle (e.g., Waters BEH) C18 (Must withstand pH > 10)
Mechanism Protons on silanols are neutral; Sphingosine is (+)Sphingosine is neutral (0); Silanols are (-). Hydrophobic retention dominates.
Resolution Risk Moderate (Tailing possible if column is old)Excellent (Sharp peaks, but requires specific columns)

Module 3: Troubleshooting Guide (FAQs)

Q1: I am seeing severe peak tailing for D-erythro-sphingosine. How do I fix it?

Diagnosis: This is the "Silanol Effect."[7] The positively charged amine on sphingosine is interacting with negatively charged silanol groups on the silica backbone of your column.

Corrective Actions:

  • Check your Column: Are you using a standard C18? Switch to a "Base Deactivated" or "End-capped" column. These have chemically blocked silanol groups.

  • Add Ammonium Formate: If using LC-MS (Acidic conditions), ensure you have 2mM–5mM Ammonium Formate in the aqueous phase. The ammonium ions (

    
    ) compete with sphingosine for the silanol binding sites, effectively "shielding" the column [2].
    
  • Switch to High pH (If possible): If you have a hybrid column (e.g., Ethylene Bridged Hybrid), run at pH 10.5. At this pH, sphingosine is deprotonated (neutral) and will not interact with silanols, resulting in a perfectly symmetrical peak.

Q2: I cannot separate Sphingosine (d18:1) from Sphinganine (d18:0).[8] They co-elute.

Diagnosis: These molecules differ only by a single double bond (trans-4). This is a very small hydrophobicity difference.

Corrective Actions:

  • Change the Organic Modifier: If using Acetonitrile, switch to Methanol . Methanol is a protic solvent and often provides better selectivity for the double bond interaction than aprotic acetonitrile.

  • Flatten the Gradient: Standard gradients (e.g., 50-100% B in 10 mins) are too fast.

    • Try: Isocratic hold at 75% B for 5 minutes, OR a very shallow gradient (e.g., 70% to 80% B over 15 minutes).

  • Temperature Control: Lower the column temperature to 25°C or 30°C. Higher temperatures increase mass transfer but reduce the selectivity between closely related structural isomers.

Q3: How do I distinguish D-erythro (Natural) from L-threo (Synthetic contaminant)?

Diagnosis: These are diastereomers. They have different physical properties and can be separated on achiral C18 columns, but the window is narrow.

Corrective Actions:

  • Use a C8 Column: Sometimes C18 is "too" retentive. A C8 column can offer different selectivity.

  • Derivatization is Key: If using OPA (Protocol A), the resulting isoindole derivatives of erythro and threo forms often have slightly different retention times due to the steric shape of the formed ring.

  • The "Gold Standard" Check: If C18 fails, you must use a Chiral Column (e.g., Chiralpak AD-H or similar polysaccharide-based columns). This is the only way to guarantee 100% separation of all four stereoisomers (D/L-erythro and D/L-threo) [3].

Module 4: Advanced Mechanism Visualization

Understanding why tailing occurs helps you prevent it.[7]

Silanol_Interaction Silica Silica Surface (Stationary Phase) Silanol Free Silanol (Si-O-) Silica->Silanol C18_Ligand C18 Ligand (Hydrophobic) Silica->C18_Ligand Sphingosine Sphingosine (+) (Amine Group) Sphingosine->Silanol Stuck! Sphingosine->C18_Ligand Ideal Path Interaction_Bad Ionic Interaction (CAUSE OF TAILING) Interaction_Good Hydrophobic Interaction (DESIRED RETENTION) Blocker Ammonium Ion (NH4+) (Mobile Phase Additive) Blocker->Silanol Shields Surface

Figure 2: Mechanism of Peak Tailing. The ammonium ion (yellow) competes with Sphingosine (blue) for the active silanol sites (red), preventing tailing.

References

  • Merrill, A. H., et al. (2000). "Methods for the analysis of sphingolipids by high-performance liquid chromatography-tandem mass spectrometry." Methods in Enzymology. Available at: [Link]

  • Sullards, M. C., et al. (2011). "Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS)." Biochimica et Biophysica Acta (BBA).[1] Available at: [Link]

  • Zitomer, N. C., et al. (2009). "Ceramide isolation and analysis." Methods in Molecular Biology. (Demonstrates chiral separation techniques). Available at: [Link]

Sources

Technical Support Center: Optimizing C16-Sphingosine Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the optimization of C16-sphingosine extraction from tissue samples. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of sphingolipid analysis. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and refine your extraction workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful C16-sphingosine extraction?

The single most critical factor is the initial homogenization and extraction solvent system . C16-sphingosine, like other sphingolipids, is amphipathic, meaning it has both hydrophilic and hydrophobic properties. The chosen solvent must efficiently disrupt the complex tissue matrix and solubilize the lipid of interest while minimizing the co-extraction of interfering substances. A common and effective method is a biphasic extraction, such as the Folch or Bligh-Dyer methods, which use a chloroform/methanol/water mixture to partition lipids from other cellular components. The ratio of these solvents is paramount and may require optimization depending on the specific tissue type due to variations in water content and overall lipid composition.

Q2: I am seeing low recovery of my C16-sphingosine internal standard. What are the likely causes?

Low recovery of an internal standard points to issues with the extraction or sample handling process. Here are the primary culprits:

  • Incomplete Homogenization: The tissue must be thoroughly homogenized to ensure the extraction solvent can access the cellular and subcellular compartments where C16-sphingosine is located. Inadequate homogenization is a leading cause of poor recovery.

  • Incorrect Solvent Ratios: As mentioned, the solvent ratios are critical. An incorrect ratio can lead to the formation of a single-phase system instead of the necessary two phases, or it can cause your target lipid to partition into the wrong phase.

  • Sample Overload: Exceeding the capacity of the extraction solvent volume with too much tissue can lead to inefficient extraction.

  • Degradation: Sphingolipids can be susceptible to degradation. Ensure that samples are kept on ice throughout the procedure and that solvents contain antioxidants if necessary.

Q3: My final lipid extract contains a high amount of contaminants, interfering with my LC-MS/MS analysis. How can I improve the purity?

High contaminant levels often necessitate a clean-up step. Here are some strategies:

  • Solid-Phase Extraction (SPE): This is a highly effective method for purifying lipid extracts. SPE cartridges with different chemistries (e.g., C18, silica) can be used to selectively bind and elute different lipid classes.

  • Alkaline Methanolysis: To remove glycerophospholipids, which can interfere with sphingolipid analysis, a mild alkaline methanolysis can be performed. This procedure selectively cleaves the ester bonds of glycerolipids, leaving the amide bond of sphingolipids intact.

  • Phase Partitioning Optimization: Adjusting the pH of the aqueous phase during biphasic extraction can influence the partitioning of certain lipids. For instance, ensuring the aqueous phase is slightly basic can help to retain acidic lipids in that phase.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your C16-sphingosine extraction experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of C16-Sphingosine 1. Inefficient tissue disruption.2. Suboptimal solvent-to-tissue ratio.3. Incorrect solvent composition.4. C16-sphingosine loss during phase separation.1. Ensure complete homogenization using a suitable method (e.g., bead beating, sonication).2. Optimize the solvent volume based on the tissue weight. A general starting point is a 20:1 solvent-to-tissue ratio (v/w).3. For most tissues, a starting ratio of chloroform:methanol (2:1, v/v) for the initial extraction is effective.4. After adding water to induce phase separation, ensure the correct final ratio of chloroform:methanol:water (approximately 8:4:3, v/v/v) is achieved.
High Variability Between Replicates 1. Inconsistent homogenization.2. Pipetting errors with viscous solvents like chloroform.3. Incomplete phase separation.1. Standardize the homogenization time and intensity for all samples.2. Use positive displacement pipettes for accurate handling of organic solvents.3. Centrifuge samples for a sufficient time and at an adequate speed (e.g., 2000 x g for 10 minutes) to ensure a sharp interface between the aqueous and organic layers.
Presence of Interfering Peaks in Mass Spectrometry Data 1. Co-extraction of other lipid species (e.g., phospholipids).2. Contamination from plasticware.1. Incorporate a mild alkaline hydrolysis step to degrade interfering glycerophospholipids.2. Use glass or polypropylene labware to minimize plasticizer contamination.

Experimental Protocols

Protocol 1: Optimized Bligh-Dyer Extraction for C16-Sphingosine from Brain Tissue

This protocol is a modified version of the classic Bligh-Dyer method, optimized for the recovery of C16-sphingosine from a lipid-rich tissue like the brain.

Materials:

  • Brain tissue (frozen at -80°C)

  • Internal Standard (e.g., C17-sphingosine)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Homogenizer (e.g., bead beater or sonicator)

  • Glass centrifuge tubes

Procedure:

  • Weigh approximately 50 mg of frozen brain tissue into a glass centrifuge tube.

  • Add the internal standard at a known concentration.

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Homogenize the tissue thoroughly until no visible particles remain. Keep the sample on ice during this process.

  • Add 0.25 mL of deionized water to the homogenate.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for your analytical platform (e.g., methanol for LC-MS/MS).

Workflow Diagram: C16-Sphingosine Extraction

G cluster_0 Sample Preparation cluster_1 Lipid Extraction cluster_2 Sample Finalization A 1. Weigh Tissue Sample B 2. Add Internal Standard A->B C 3. Homogenize in Chloroform:Methanol (2:1) B->C D 4. Add Water & Vortex C->D E 5. Centrifuge for Phase Separation D->E F 6. Collect Lower Organic Phase E->F G 7. Dry Under Nitrogen F->G H 8. Reconstitute for Analysis G->H I I H->I LC-MS/MS Analysis

Caption: Workflow for C16-sphingosine extraction from tissue.

Advanced Topic: The Role of pH in Sphingolipid Extraction

The ionization state of sphingosine is pH-dependent due to its primary amine group. At neutral or acidic pH, this group is protonated, increasing its polarity. This can influence its partitioning between the aqueous and organic phases during a liquid-liquid extraction. While the classic Folch and Bligh-Dyer methods are generally performed under neutral conditions, some studies have explored the use of acidic or basic conditions to selectively extract certain lipid classes. For instance, a more acidic extraction might favor the retention of sphingosine in the aqueous phase, while a basic extraction would ensure it remains in the organic phase. This is a parameter that can be fine-tuned for specific applications where the separation of sphingoid bases from other lipids is challenging.

Logical Relationship: pH and Sphingosine Partitioning

G cluster_pH Extraction pH cluster_Sphingosine C16-Sphingosine State & Partitioning Acidic Acidic Protonated Protonated (Charged) Increased Polarity Favors Aqueous Phase Acidic->Protonated:f0 Protonates Amine Group Neutral Neutral pH (e.g., pH ~ 7) Neutral->Protonated:f0 Basic Basic NeutralState Neutral (Uncharged) Decreased Polarity Favors Organic Phase Basic->NeutralState:f0 Deprotonates Amine Group

Caption: Effect of pH on C16-sphingosine's chemical state.

References

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917. [Link]

  • Shaner, R. L., Allegood, J. C., Park, H., Wang, E., Kelly, S., Haynes, C. A., Sullards, M. C., & Merrill, A. H. (2009). A novel and quantitative analysis of sphingoid base-1-phosphates from biological samples by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research, 50(1), 169-179. [Link]

Validation & Comparative

Technical Comparison: C16-d-Erythro-Sphingosine vs. C16-L-Threo-Sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between C16-d-erythro-sphingosine (the naturally occurring, bioactive lipid) and C16-L-threo-sphingosine (a synthetic stereoisomer with distinct inhibitory properties).

Executive Summary & Stereochemical Definition

In sphingolipid research, the stereochemistry of the sphingoid base dictates its metabolic fate and biological function. While the carbon chain length (C16 vs. C18) influences membrane partitioning and receptor affinity, the stereochemical configuration (erythro vs. threo) acts as a binary switch for enzymatic recognition.

  • C16-d-Erythro-Sphingosine (d16:1): The naturally occurring diastereomer [(2S, 3R) configuration]. It is a bioactive lipid found in human plasma and specific tissues (e.g., kidney, heart).[1] It serves as a substrate for kinases and synthases, driving the core sphingolipid rheostat.

  • C16-L-Threo-Sphingosine: A synthetic diastereomer [(2S, 3S) configuration]. Due to the inversion at the C3-hydroxyl position, it often acts as a competitive inhibitor or a metabolic "dead-end" for specific pathways, making it a valuable tool for dissecting sphingolipid signaling.

Stereochemical Configuration
FeatureC16-d-Erythro-Sphingosine C16-L-Threo-Sphingosine
Chirality (2S, 3R)(2S, 3S)
Relationship Natural Bioactive LipidSynthetic Diastereomer
Physical Property Separable by C18/HILIC ChromatographySeparable by C18/HILIC Chromatography
Primary Role Metabolic Substrate & Signal TransducerMetabolic Inhibitor & PKC Probe

Mechanism of Action & Biological Activity

The biological divergence between these two isomers stems from the stereospecificity of three key enzymes: Sphingosine Kinase (SphK) , Ceramide Synthase (CerS) , and Protein Kinase C (PKC) .

A. Protein Kinase C (PKC) Inhibition

Both isomers inhibit PKC, but their utility differs based on metabolic stability.

  • Mechanism: Both isomers act as amphiphilic cations, competitively inhibiting the regulatory domain of PKC (interacting with the phorbol ester/DAG binding site).

  • Performance:

    • L-Threo: Often cited as a more potent and stable inhibitor . Because it is not rapidly acylated into ceramide (see below), it accumulates in the cell, maintaining PKC inhibition for longer durations.

    • d-Erythro: Inhibits PKC but is rapidly metabolized into S1P or Ceramide, leading to transient inhibition and the onset of secondary signaling effects (e.g., apoptosis via ceramide).

B. Sphingosine Kinase (SphK) Interaction[2]
  • d-Erythro: High-affinity substrate for SphK1 and SphK2. Rapidly phosphorylated to C16-S1P .

    • Note: C16-S1P has unique signaling properties, acting as a more potent agonist for the S1P2 receptor than the standard C18-S1P, linked to CTGF induction and pro-carcinogenic signaling in renal cells.

  • L-Threo:

    • SphK1: Acts as a competitive inhibitor . It blocks the conversion of endogenous sphingosine to S1P.

    • SphK2: Can serve as a substrate, converting to L-threo-S1P. However, L-threo-S1P typically exhibits lower affinity for S1P receptors or acts as a functional antagonist.

C. Ceramide Synthase (CerS) Selectivity[3]
  • d-Erythro: The obligate substrate for CerS enzymes. It is acylated to form C16-Ceramide (and other chain lengths), which drives apoptosis and membrane biophysical changes.

  • L-Threo: Poor substrate / Inhibitor. The C3-hydroxyl inversion prevents efficient acylation by CerS. Consequently, L-threo-sphingosine does not generate pro-apoptotic ceramide, allowing researchers to uncouple PKC inhibition from ceramide-dependent apoptosis.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the two isomers.

Sphingosine_Metabolism cluster_erythro Natural Pathway (d-Erythro) cluster_threo Synthetic Pathway (L-Threo) Erythro C16-d-Erythro-Sphingosine (Substrate) SphK1 SphK1 Erythro->SphK1 CerS CerS (Ceramide Synthase) Erythro->CerS PKC PKC (Protein Kinase C) Erythro->PKC Inhibits C16_S1P C16-S1P (S1P2 Agonist) Ceramide C16-Ceramide (Apoptosis) Threo C16-L-Threo-Sphingosine (Inhibitor) Threo->SphK1 Inhibits SphK2 SphK2 Threo->SphK2 Substrate Threo->CerS No Reaction Threo->PKC Potent Inhibition (Stable) Threo_S1P L-Threo-S1P (Low Activity) SphK1->C16_S1P SphK2->Threo_S1P CerS->Ceramide

Caption: Divergent metabolic pathways. d-Erythro (Blue) feeds into S1P and Ceramide synthesis. L-Threo (Red) inhibits SphK1 and blocks Ceramide formation while potently inhibiting PKC.

Experimental Protocols

Protocol A: LC-MS/MS Separation of Stereoisomers

Separating diastereomers (erythro vs. threo) is achievable on standard C18 columns due to their differing physicochemical properties, unlike enantiomers which require chiral phases.

Equipment: Triple Quadrupole MS coupled to UHPLC. Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) or HILIC (for cleaner headgroup separation).

Step-by-Step Workflow:

  • Sample Preparation:

    • Lyse cells in PBS.

    • Perform lipid extraction using Methanol:Chloroform (2:1) .

    • Spike with internal standard (e.g., C17-sphingosine).

    • Dry under nitrogen and reconstitute in Mobile Phase A.

  • Chromatography (C18 Method):

    • Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

    • Mobile Phase B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.

    • Gradient: 0-2 min (80% B), 2-10 min (Linear to 100% B), 10-12 min (Hold 100% B).

    • Note: L-threo and d-erythro isomers typically elute at slightly different retention times. Validation with pure standards is mandatory.

  • MS Detection (MRM Mode):

    • C16-Sphingosine (d16:1): Monitor transition m/z 272.3 → 254.3 (loss of water) or 272.3 → 60.0 (ethanolamine fragment).

    • Optimize collision energy for each isomer; fragmentation patterns are similar, but retention time is the discriminator.

Protocol B: In Vitro PKC Inhibition Assay

To confirm the inhibitory activity of C16-L-threo-sphingosine without metabolic interference.

  • Preparation: Prepare Mixed Micelles containing Phosphatidylserine (PS), Diacylglycerol (DAG), and the test sphingosine (d-erythro or L-threo) in Triton X-100.

  • Reaction Mix: Combine 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, CaCl2 (excess over EGTA), [γ-32P]ATP, Histone H1 (substrate), and purified PKC isozyme.

  • Initiation: Add the lipid micelle mixture to the enzyme buffer.

  • Incubation: Incubate at 30°C for 5-10 minutes.

  • Termination: Stop reaction with TCA precipitation.

  • Analysis: Measure 32P incorporation into Histone H1 via scintillation counting.

    • Expected Result:L-threo-sphingosine should show an IC50 comparable to or lower than d-erythro, with sustained inhibition in whole-cell assays due to metabolic stability.

Summary of Comparative Data

ParameterC16-d-Erythro-SphingosineC16-L-Threo-Sphingosine
PKC Inhibition (IC50) ~2-5 µM (Transient)~2-5 µM (Sustained)
SphK1 Activity Substrate (

)
Competitive Inhibitor (

)
SphK2 Activity SubstrateSubstrate
Ceramide Formation Yes (Rapid)Negligible / No
S1P Receptor Agonism High (via d16:1-S1P, esp. S1P2)Low / Antagonist
Cellular Uptake Rapid, partitions to membranesRapid, partitions to membranes

References

  • Cayman Chemical. L-threo-Sphingosine (d18:1) Product Information. (Describes PKC inhibition and lack of SPT inhibition).

  • Cayman Chemical. Sphingosine (d16:1) Product Information. (Details biological presence and PKC inhibition of the C16 chain length).

  • Huwiler, A., et al. (2022). The atypical sphingosine 1-phosphate variant, d16:1 S1P, mediates CTGF induction via S1P2 activation in renal cell carcinoma.[1] FEBS Journal. (Identifies unique signaling of C16-d-erythro metabolite).

  • Hannun, Y. A., & Bell, R. M. (1989). Functions of Sphingolipids and Sphingolipid Breakdown Products in Cellular Regulation.[2] Science. (Foundational text on Sphingosine/PKC inhibition).

  • Merrill, A. H., et al. (1989). Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds. Biochemistry.[3][2][4][5][6][7] (Stereospecificity analysis).

Sources

Publish Comparison Guide: Validation of C16-Sphingosine (d16:1) as a Disease-Specific Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of sphingolipidomics, the "canonical" sphingosine backbone is the 18-carbon chain (d18:1 ).[1] However, recent high-resolution mass spectrometry has validated the clinical utility of the atypical 16-carbon sphingosine backbone (d16:1) —often referred to as C16-sphingosine .

Unlike C16-Ceramide (which is a d18:1 backbone with a C16 fatty acid), C16-sphingosine (d16:1) represents a fundamental shift in de novo biosynthesis substrate specificity. This guide validates C16-sphingosine and its phosphorylated derivative, d16:1 Sphingosine-1-Phosphate (d16:1 S1P) , as emerging biomarkers for Renal Cell Carcinoma (RCC) and specific metabolic deviations.

Key Takeaway: While d18:1 S1P is a generic signaling molecule, d16:1 S1P acts as a potent, specific agonist for the S1P2 receptor, driving tumor progression in RCC. Distinguishing these isoforms is critical for accurate disease profiling.

Biological Context: The "Substrate Switch"

To validate C16-sphingosine as a biomarker, one must understand its origin. The enzyme Serine Palmitoyltransferase (SPT) typically condenses Palmitoyl-CoA (C16) with serine to form the d18 backbone.

However, in specific pathological states or tissues expressing the SPTLC3 subunit, the enzyme switches substrate preference to Myristoyl-CoA (C14) , generating the d16:1 backbone .

Pathway Diagram: Differential Synthesis of d16:1 vs. d18:1

The following diagram illustrates the bifurcation in sphingolipid synthesis that generates the C16-sphingosine biomarker.

SphingolipidSynthesis cluster_inputs Substrates cluster_enzymes Enzymatic Complex (SPT) cluster_products Sphingoid Bases cluster_active Bioactive Lipids PalmitoylCoA Palmitoyl-CoA (C16) SPT_Canonical SPTLC1 + SPTLC2 (Canonical) PalmitoylCoA->SPT_Canonical MyristoylCoA Myristoyl-CoA (C14) SPT_Atypical SPTLC1 + SPTLC3 (Atypical) MyristoylCoA->SPT_Atypical Serine L-Serine Serine->SPT_Canonical Serine->SPT_Atypical d18_Base C18-Sphingosine (d18:1) SPT_Canonical->d18_Base De novo synthesis d16_Base C16-Sphingosine (d16:1) *TARGET BIOMARKER* SPT_Atypical->d16_Base Substrate shift d18_S1P d18:1 S1P (Generic Signal) d18_Base->d18_S1P Sphingosine Kinase d16_S1P d16:1 S1P (RCC Biomarker) d16_Base->d16_S1P Sphingosine Kinase

Figure 1: Mechanistic origin of C16-sphingosine (d16:1). The inclusion of the SPTLC3 subunit alters substrate specificity from Palmitoyl-CoA to Myristoyl-CoA, generating the d16:1 backbone associated with specific pathologies.

Comparative Analysis: C16-Sphingosine vs. Alternatives

The table below contrasts C16-sphingosine (d16:1) with the standard C18-sphingosine and the often-confused C16-Ceramide.

FeatureC16-Sphingosine (d16:1) C18-Sphingosine (d18:1) C16-Ceramide (d18:1/C16:0)
Chemical Structure 16-carbon backbone18-carbon backbone18-carbon backbone + C16 fatty acid
Primary Precursor Myristoyl-CoAPalmitoyl-CoAC18-Sphingosine + Palmitoyl-CoA
Key Disease Link Renal Cell Carcinoma (RCC) [1]General Inflammation, CancerInsulin Resistance, Apoptosis, HCC
Mechanism Potent S1P2 receptor agonistPan-S1P receptor agonistPP2A activation, Mitochondrial stress
Plasma Abundance Low (< 5% of total)High (> 90% of total)High (Major Ceramide species)
Mass Shift (vs d18) -28 Da Reference (0 Da)+238 Da (approx)

Critical Insight: Do not confuse C16-sphingosine (the base) with C16-Ceramide (the complex lipid). Elevated d16:1 S1P is a specific driver of fibrosis and tumor growth in kidney tissue via the S1P2 receptor-CTGF axis, a mechanism not shared by d18:1 S1P [1].

Experimental Validation Protocol

To validate C16-sphingosine as a biomarker, researchers must use LC-MS/MS with Multiple Reaction Monitoring (MRM). ELISA is not suitable due to cross-reactivity with d18:1 species.

A. Sample Preparation (Self-Validating System)
  • Matrix: Plasma or Tissue Homogenate (Kidney/Tumor).

  • Internal Standard (ISTD): Use d17:1 Sphingosine or d17:1 S1P .

    • Why? d17 is non-endogenous and elutes between d16 and d18, providing the most accurate retention time correction.

  • Extraction: Single-phase extraction using Methanol/Chloroform (2:1) is preferred to maximize recovery of polar S1P species alongside the base.

B. LC-MS/MS Parameters

The mass difference of 28 Da (two CH2 groups) allows for clean separation, but chromatographic resolution is required to separate isomers.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
C16-Sphingosine (d16:1) 272.3 254.3 (Water loss)2518
C18-Sphingosine (d18:1) 300.3282.32520
d16:1 S1P 352.2 79.0 (Phosphate)3028
d18:1 S1P 380.279.03030
d17:1 S1P (ISTD) 366.279.03029
C. Workflow Diagram

This workflow ensures data integrity by incorporating quality control (QC) steps at extraction and injection.

LCMS_Workflow cluster_validation Validation Checkpoints Start Sample Collection (Plasma/Tissue) Spike Spike ISTD (d17:1 Sphingosine/S1P) Start->Spike Extract Extraction (MeOH:CHCl3 2:1) Spike->Extract Sep LC Separation (C18 Column, Acidic Mobile Phase) Extract->Sep Detect MS/MS Detection (MRM Mode: 352.2 -> 79.0) Sep->Detect RT_Check Retention Time Check (d16 vs d18 separation) Detect->RT_Check Ratio_Check Quantification (d16:1 / d17:1 Ratio) RT_Check->Ratio_Check

Figure 2: Validated LC-MS/MS workflow for specific quantification of d16:1 species. The use of d17:1 ISTD is mandatory for normalization.

Disease Application: Renal Cell Carcinoma (RCC)[2]

The strongest validation for C16-sphingosine (specifically d16:1 S1P ) exists in Renal Cell Carcinoma.

  • Observation: Plasma and tissue levels of d16:1 S1P are significantly elevated in RCC patients compared to healthy controls.

  • Mechanistic Validation:

    • Receptor Specificity: d16:1 S1P activates the S1P2 receptor more potently than the standard d18:1 S1P.[1]

    • Downstream Effect: This activation leads to the induction of Connective Tissue Growth Factor (CTGF) , a promoter of fibrosis and tumor progression.

    • Biomarker Utility: An elevated ratio of d16:1 S1P / d18:1 S1P serves as a more specific marker for RCC aggressiveness than total S1P levels [1][2].

Other Applications:

  • Diabetes: Altered ratios of d16:1 to d18:1 bases have been observed in gestational diabetes, linked to SPTLC3 polymorphism and substrate availability (alanine vs serine competition), though this is less validated than the RCC link [3].

References

  • Gronewold, L., et al. (2024). "The atypical sphingosine 1-phosphate variant, d16:1 S1P, mediates CTGF induction via S1P2 activation in renal cell carcinoma."[1] International Journal of Molecular Sciences.

  • Cayman Chemical. (2023). "Sphingosine (d16:1) Product Information & Biological Role."[1][2][3] Cayman Chemical Product Database.

  • Othman, A., et al. (2015). "Plasma sphingoid base profiles of patients diagnosed with intrinsic or idiosyncratic drug-induced liver injury." Excli Journal.

  • Grammatikos, G., et al. (2016).[4] "Serum sphingolipidomic analyses reveal an upregulation of C16-ceramide and sphingosine-1-phosphate in hepatocellular carcinoma."[3][4] Oncotarget. (Note: Cited for contrast regarding C16-Ceramide).

Sources

C16-d-Erythro-sphingosine vs Fingolimod (FTY720) mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Signaling Divergence, and Experimental Applications[1][2][3]

Executive Summary

This guide provides a technical comparison between C16-d-erythro-sphingosine (a specific chain-length variant of the endogenous lipid sphingosine) and Fingolimod (FTY720) , a synthetic sphingosine analog and FDA-approved therapeutic.

While both molecules share a sphingoid backbone and interact with the sphingolipid metabolic machinery, their functional outcomes are diametrically opposed. C16-d-erythro-sphingosine serves primarily as a metabolic substrate and research tool to probe chain-length specificity and ceramide generation. In contrast, Fingolimod acts as a functional antagonist , leveraging a unique "super-agonist" mechanism to induce persistent internalization and degradation of Sphingosine-1-Phosphate (S1P) receptors, a property not shared by natural sphingosines.

Part 1: Structural & Mechanistic Divergence

The core distinction lies in how these molecules interface with the "Sphingolipid Rheostat"—the balance between pro-apoptotic ceramides/sphingosine and pro-survival S1P.

1. C16-d-Erythro-sphingosine (The Substrate)
  • Nature: A naturally occurring bioactive lipid, though less abundant than the canonical C18-sphingosine.

  • Mechanism:

    • PKC Inhibition: Like C18-sphingosine, the C16 variant inhibits Protein Kinase C (PKC) competitively at the regulatory phorbol ester-binding site.

    • Metabolic Flux: It is rapidly phosphorylated by Sphingosine Kinases (SphK1/2) to form C16-S1P .

    • Receptor Interaction: Unphosphorylated C16-sphingosine does not bind S1P receptors. Its phosphorylated metabolite (C16-S1P) acts as a standard agonist, inducing transient receptor signaling and recycling.

2. Fingolimod (FTY720) (The Modulator)[1]
  • Nature: A synthetic myriocin derivative (pro-drug).

  • Mechanism:

    • Pro-drug Activation: FTY720 is phosphorylated in vivo (primarily by SphK2) to form FTY720-P .[2]

    • Functional Antagonism: FTY720-P binds S1P receptors (S1P1,3,4,[1]5) with high affinity. Unlike natural S1P, FTY720-P induces ubiquitination and proteasomal degradation of the receptor rather than recycling. This creates a "pharmacological null" state, effectively silencing the receptor despite initial activation.

    • Intracellular Targets: Unphosphorylated FTY720 allosterically activates PP2A (Protein Phosphatase 2A), a tumor suppressor, independent of S1P receptors.

Part 2: Pharmacodynamics & Signaling Pathways[3]

The following diagram illustrates the critical divergence: the "Recycling Loop" of natural sphingosine versus the "Degradation Sink" induced by Fingolimod.

SignalingPathways cluster_extracellular Extracellular Space cluster_intracellular Intracellular / Membrane C16 C16-Sphingosine (Substrate) SphK Sphingosine Kinase (SphK1 / SphK2) C16->SphK Transport & Binding FTY Fingolimod (FTY720) (Pro-Drug) FTY->SphK Substrate (SphK2 pref) PP2A PP2A Activation (Apoptosis) FTY->PP2A Direct Binding (Unphosphorylated) C16_P C16-S1P (Agonist) SphK->C16_P Phosphorylation FTY_P FTY720-P (Functional Antagonist) SphK->FTY_P Phosphorylation S1PR_Surface S1P Receptor (Surface Active) C16_P->S1PR_Surface Transient Binding FTY_P->S1PR_Surface Persistent Binding S1PR_Internal Internalized Receptor (Endosome) S1PR_Surface->S1PR_Internal Endocytosis S1PR_Surface->S1PR_Internal Rapid Endocytosis Recycle Recycling to Surface S1PR_Internal->Recycle Natural Ligand Degrade Proteasomal Degradation S1PR_Internal->Degrade Ubiquitination (No Recycling) Recycle->S1PR_Surface

Caption: Comparative signaling flux. Note the C16-S1P recycling loop (Green) versus the FTY720-P degradation sink (Red), which leads to lymphopenia.

Part 3: Experimental Performance Comparison

This table summarizes key quantitative parameters for researchers selecting between these agents.

FeatureC16-d-erythro-sphingosineFingolimod (FTY720)
Primary Research Use Substrate for SphK assays; Lipid standard; PKC inhibitor control.S1P receptor internalization; Lymphocyte sequestration; PP2A activation.
S1P Receptor Affinity Negligible (must be phosphorylated to C16-S1P).Negligible (must be phosphorylated to FTY720-P).
Active Metabolite Affinity C16-S1P: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(varies by receptor).
FTY720-P:

(S1P1).
Receptor Fate Transient internalization

Recycling.
Persistent internalization

Degradation.
SphK Kinetics High

(Excellent substrate).
Lower

than sphingosine; competitive inhibitor of SphK1.
Solubility Organic solvents (EtOH, DMSO); complex with BSA for aqueous.DMSO, Water (salt form); highly lipophilic.
Key Biological Effect Bioactive lipid generation; Apoptosis (if converted to Ceramide).Lymphopenia (S1P1 downregulation); Neuroprotection.[3]
Part 4: Validated Experimental Protocols
Protocol A: S1P Receptor Internalization Assay (Fingolimod Specific)

Purpose: To quantify the "functional antagonism" of FTY720 compared to vehicle or natural sphingosine.

Materials:

  • HEK293 cells stably expressing S1P1-GFP.

  • Confocal Microscope or Flow Cytometer.

  • Treatments: FTY720 (100 nM), Cycloheximide (to block new synthesis).

Workflow:

  • Seeding: Plate S1P1-GFP cells on poly-D-lysine coated coverslips. Incubate 24h.

  • Starvation: Serum-starve cells for 4-16 hours (removes endogenous S1P).

  • Pre-treatment: Add Cycloheximide (10 µg/mL) for 30 min.

  • Induction: Add FTY720 (100 nM) or Vehicle.

    • Control Arm: Add C16-Sphingosine (1 µM) to observe transient effects (requires endogenous SphK activity).

  • Time Course: Fix cells at 30 min, 2h, and 6h using 4% Paraformaldehyde.

  • Analysis:

    • Microscopy: Quantify "puncta" vs. "membrane smooth" fluorescence. FTY720 causes accumulation of GFP in perinuclear endosomes.

    • Flow Cytometry: Non-permeabilized staining with anti-S1P1 antibody (detects surface only). FTY720 induces >80% loss of surface signal.

Protocol B: Sphingosine Kinase Activity Assay (C16-Sph Specific)

Purpose: To measure kinase activity using C16-Sph as a specific substrate, distinguishing it from C18-mediated background.

KinaseAssay Start Cell Lysate / Purified SphK Mix Reaction Mix: [gamma-32P]ATP or Fluorescent ATP + C16-Sphingosine (Substrate) Start->Mix Incubate Incubate 37°C (30 min) Mix->Incubate Extract Lipid Extraction (Chloroform:Methanol 2:1) Incubate->Extract Separate TLC or HPLC Separation (Differentiates C16-S1P from C18-S1P) Extract->Separate Quant Quantification (Scintillation / Fluorescence) Separate->Quant

Caption: Workflow for utilizing C16-Sphingosine to determine Sphingosine Kinase enzymatic activity.

Key Technical Note: Using C16-Sphingosine allows separation of the product (C16-S1P) from endogenous C18-S1P on TLC plates or HPLC, providing a cleaner signal-to-noise ratio than using radiolabeled C18-Sphingosine in cell lysates.

Part 5: Application Guide

Use C16-d-Erythro-sphingosine when:

  • Studying Enzyme Specificity: You need to determine if a ceramide synthase or kinase has a chain-length preference.

  • Mass Spectrometry Standardization: You require a non-endogenous (or less abundant) internal standard for quantifying C18-sphingolipids.

  • PKC Inhibition Controls: You need a general PKC inhibitor to compare against specific inhibitors.

Use Fingolimod (FTY720) when:

  • Modeling Multiple Sclerosis: You are running EAE (Experimental Autoimmune Encephalomyelitis) models in rodents.

  • Receptor Trafficking Studies: You specifically want to induce S1P receptor degradation (ubiquitination pathways).

  • PP2A Activation: You are investigating cancer cell apoptosis via PP2A-mediated dephosphorylation of Akt or ERK.

References
  • Brinkmann, V., et al. (2002). The immune modulator FTY720 targets sphingosine 1-phosphate receptors.[2][4][1][5][6] Journal of Biological Chemistry.

  • Matloubian, M., et al. (2004). Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P1 cycling.[7] Nature.

  • Oo, M. L., et al. (2007). Immunosuppressive and anti-angiogenic sphingosine 1-phosphate receptor-1 agonists induce ubiquitinylation and proteasomal degradation of the receptor. Journal of Biological Chemistry.

  • Pitman, M. R., et al. (2012). Recent advances in the development of sphingosine kinase inhibitors. Current Pharmaceutical Design.

  • Neviani, P., et al. (2013). FTY720, a new alternative for treating blast crisis chronic myelogenous leukemia and Philadelphia chromosome-positive acute lymphocytic leukemia. Journal of Clinical Investigation.

Sources

Precision Lipidomics: A Comparative Guide to Validating C16-Sphingosine Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In lipid signaling research, chain-length specificity is the new frontier of precision medicine. While C18-sphingosine is the dominant structural backbone of mammalian sphingolipids, C16-sphingosine (and its precursor C16-ceramide) has emerged as a distinct, potent driver of insulin resistance and mitochondrial dysfunction.

This guide addresses the "promiscuity problem" in lipid research. Because lipids rapidly interconvert and share physicochemical properties, relying on a single experimental readout leads to artifacts. This document outlines an orthogonal validation strategy —combining genetic ablation, quantitative mass spectrometry, and functional reconstitution—to definitively prove the bioactivity of C16-sphingosine.

Part 1: The Biological Imperative (Why C16?)

Most commercial sphingosine is C18-based (18 carbons). However, biological specificity is dictated by the upstream ceramide synthases (CerS).

  • C18-Sphingosine: Derived largely from CerS1/CerS4 (neuronal/muscle function).

  • C16-Sphingosine: Derived principally from CerS6 (and CerS5).

The Critical Distinction: Research by Turpin et al. and Hammerschmidt et al. has demonstrated that only C16-derived species (via CerS6) bind Mitochondrial Fission Factor (Mff) to induce fragmentation and insulin resistance.[1] C18 species do not trigger this pathway. Therefore, using generic C18-sphingosine to model metabolic disease is mechanistically flawed.

Part 2: Orthogonal Methodologies

To validate a C16-sphingosine pathway, you must triangulate data using three distinct methodologies.

Method A: Genetic Ablation (The "Necessity" Test)

Objective: Prove that removing the endogenous source of C16-sphingosine eliminates the phenotype.

Protocol Strategy: Target CerS6 (LASS6) . Since C16-sphingosine is generated via the hydrolysis of C16-ceramide, ablating CerS6 specifically depletes the C16 pool without significantly altering C18 or C24 pools (which are controlled by CerS1 and CerS2).

  • Technique: CRISPR/Cas9 knockout or siRNA knockdown of CERS6.

  • Control: Scrambled siRNA and CERS1 knockdown (to show chain-length specificity).

  • Readout: If the phenotype (e.g., mitochondrial fission) persists after CerS6 knockdown, it is not driven by C16-sphingosine.

Method B: LC-MS/MS Quantification (The "Identity" Test)

Objective: Quantify the exact molar ratio of C16 vs. C18 sphingosine. Antibody-based assays are cross-reactive and insufficient.

Protocol Strategy: Use Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Triple Quadrupole Mass Spectrometry.

  • Internal Standards: Use odd-chain standards (e.g., C17-sphingosine) which do not occur naturally in mammals.

  • Separation: HILIC is superior to C18-reverse phase for sphingoid bases because it separates based on the polar headgroup, providing sharper peaks for free sphingosine.

  • Transitions: Monitor specific MRM (Multiple Reaction Monitoring) transitions:

    • C16-Sph: m/z 272.3

      
       254.3 (water loss).
      
    • C18-Sph: m/z 300.3

      
       282.3.
      
Method C: Functional Reconstitution (The "Sufficiency" Test)

Objective: Prove that adding exogenous C16-sphingosine restores the phenotype in a CerS6-deficient background.

Protocol Strategy: Lipids are hydrophobic and positively charged; they stick to plastic and aggregate. Proper delivery is critical.

  • Vehicle: Bovine Serum Albumin (BSA), fatty-acid free.

  • Complexing: Prepare a 1:1 molar complex of C16-Sphingosine:BSA.

  • The "Rescue": Treat CerS6-knockdown cells with this complex.

  • Result: If the phenotype returns, C16-sphingosine is sufficient to drive the pathway.

Part 3: Comparative Analysis of Methods

The following table compares the strengths and limitations of these approaches.

FeatureGenetic Ablation (CerS6 KD)LC-MS/MS (Targeted)Exogenous Delivery (BSA-Complex)
Primary Role Establishes biological necessity.Establishes chemical identity.Establishes biological sufficiency.
Specificity High (targets specific chain length source).Very High (distinguishes mass/charge).Moderate (depends on reagent purity).
Throughput Medium (requires transfection/culture).Low to Medium (requires extraction/run time).High (amenable to plate assays).
Key Limitation Indirect (removes precursor C16-Cer).Destructive (cannot be done on live cells).Artifact risk (micelles, non-physiological uptake).
Cost Low (siRNA/primers).High (instrumentation/standards).Medium (custom lipid synthesis).

Part 4: Integrated Workflow & Signaling Pathway

The C16-Specific Signaling Pathway

This diagram illustrates the unique pathway where CerS6-derived C16-lipids trigger mitochondrial dysfunction, distinct from the housekeeping roles of C18-lipids.

C16_Pathway cluster_enzymes Ceramide Synthase Specificity PalmitoylCoA Palmitoyl-CoA (C16 precursor) CerS6 CerS6 (Enzyme) PalmitoylCoA->CerS6 CerS1 CerS1 (Enzyme) PalmitoylCoA->CerS1 Serine Serine Serine->CerS6 Serine->CerS1 C16Cer C16-Ceramide CerS6->C16Cer Synthesis C18Cer C18-Ceramide CerS1->C18Cer Alternative CDase Ceramidase C16Cer->CDase Mff Mff Binding (Mitochondrial Fission Factor) C16Cer->Mff Direct Interaction C18Cer->Mff No Binding C16Sph C16-Sphingosine (The Target) CDase->C16Sph Hydrolysis C16Sph->Mff Putative Interaction Drp1 Drp1 Recruitment Mff->Drp1 MitoFrag Mitochondrial Fragmentation Drp1->MitoFrag InsRes Insulin Resistance MitoFrag->InsRes

Caption: The CerS6-dependent pathway illustrating how C16-lipids specifically drive mitochondrial pathology, unlike C18-lipids.

The Orthogonal Validation Workflow

This flowchart guides the researcher through the "Triangulation" process to ensure data integrity.

Validation_Workflow cluster_step1 Step 1: Identity cluster_step2 Step 2: Necessity cluster_step3 Step 3: Sufficiency Start Start: Phenotype Observed MS LC-MS/MS Analysis Start->MS Check1 Is C16-Sph elevated? MS->Check1 KD CerS6 Knockdown (siRNA/CRISPR) Check1->KD Yes Artifact Artifact / Other Lipid Check1->Artifact No Check2 Phenotype lost? KD->Check2 Rescue Add Exogenous C16-Sph (BSA) Check2->Rescue Yes Check2->Artifact No Check3 Phenotype restored? Rescue->Check3 Valid VALIDATED C16-Mechanism Check3->Valid Yes Check3->Artifact No

Caption: A self-validating workflow requiring Analytical (MS), Genetic (KD), and Functional (Rescue) confirmation.

Part 5: Detailed Protocols

Protocol 1: Preparation of BSA-Complexed C16-Sphingosine

Rationale: Free sphingosine forms micelles at concentrations >5 µM in aqueous media. BSA complexing ensures monomeric delivery.

  • Dry Down: Aliquot C16-sphingosine (in methanol/chloroform) into a glass vial. Evaporate solvent under a nitrogen stream.

  • Solubilize: Add warm (37°C) PBS containing 0.1% fatty-acid free BSA.

  • Sonication: Sonicate in a water bath for 10 minutes until the solution is clear (no visible lipid film).

  • Equilibration: Incubate at 37°C for 30 minutes to allow lipid-protein binding.

  • Use: Apply immediately to cell culture media. Note: Do not store complexed lipids at 4°C for >24h.

Protocol 2: CerS6-Specific Knockdown

Rationale: General "sphingolipid inhibitors" like Myriocin block ALL synthesis. Specificity requires targeting the synthase isoform.

  • Design: Use a pool of 3 distinct siRNAs targeting the CERS6 (LASS6) mRNA.

  • Control: Use a non-targeting scramble AND an siRNA targeting CERS1 (which makes C18).

  • Transfection: Transfect cells using lipid-based reagent (e.g., Lipofectamine) 48 hours prior to assay.

  • Validation: Confirm Knockdown via qPCR (mRNA) and Western Blot (Protein). Crucial: Confirm that C16-ceramide levels have dropped via LC-MS.

References

  • Turpin, S. M., et al. (2014).[2] Obesity-induced CerS6-dependent C16:0 ceramide production promotes weight gain and glucose intolerance. Cell Metabolism, 20(4), 678–686. [Link]

  • Hammerschmidt, P., et al. (2019). CerS6-derived sphingolipids interact with Mff and promote mitochondrial fragmentation in obesity.[1][3] Cell, 177(6), 1536-1550. [Link]

  • Raichur, S., et al. (2014). CerS2 haploinsufficiency inhibits β-oxidation and confers susceptibility to diet-induced steatohepatitis and insulin resistance. Cell Metabolism, 20(4), 687–695. [Link]

  • Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 50(8), 1692–1707. [Link]

  • Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry. Methods, 39(2), 82-91. [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of C16-d-Erythro-sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with potent, biologically active molecules like C16-d-Erythro-sphingosine is fundamental to advancing science. This atypical sphingolipid, a key player in cellular signaling, demands not only precision in its application but also unwavering diligence in its disposal.[1] Improper handling of such compounds, even in minute quantities, can pose risks to personnel and the environment.

This guide moves beyond generic protocols to provide a comprehensive operational and disposal plan grounded in scientific causality and regulatory awareness. It is designed to empower your laboratory with a self-validating system for managing C16-d-Erythro-sphingosine waste, ensuring safety, compliance, and environmental stewardship.

Hazard Assessment & Characterization: Understanding the "Why"

C16-d-Erythro-sphingosine is more than just a chemical; it is a bioactive modulator of critical cellular pathways. It is known to inhibit Protein Kinase C (PKC) and can influence processes like cell growth and apoptosis.[1][2] While some Safety Data Sheets (SDS) may not classify it as hazardous under the Globally Harmonized System (GHS), its potent biological activity necessitates a cautious approach.[3][4] The core principle is to treat it as hazardous chemical waste to mitigate any potential biological or environmental impact.[5][6]

A thorough understanding of its properties is the foundation of safe handling and disposal.

PropertyDataSource(s)
CAS Number 6982-09-8[7]
Molecular Formula C₁₆H₃₃NO₂[7]
Appearance White Solid[8]
Solubility Soluble in organic solvents such as DMSO, ethanol, and chloroform.[2][5]
Storage Freezer (-20°C).[7][9] Should be stored under an inert atmosphere as it can be air-sensitive.[8][7][8][9]
Incompatibilities Strong oxidizing agents.[8][10]
Hazardous Decomposition Upon combustion, may produce Carbon monoxide (CO), Carbon dioxide (CO₂), and Nitrogen oxides (NOx).[4][8]

Core Principles of Disposal: A Regulatory & Safety Framework

Before any disposal procedure begins, three core principles must be ingrained in the laboratory's workflow.

  • The Golden Rule of Disposal : Under no circumstances should C16-d-Erythro-sphingosine or its solutions be disposed of down the drain or in the regular trash.[5][11] This practice is a direct violation of environmental regulations and poses a risk to aquatic ecosystems.

  • The First Step : Your institution's Environmental Health & Safety (EHS) department is your primary resource.[6] Always consult their specific guidelines before establishing a waste stream. They will provide information on approved containers, labeling requirements, and pickup schedules.

  • The Regulatory Framework : In the United States, the management and disposal of laboratory chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] These regulations provide the legal framework for the procedures outlined in this guide.

Procedural Guide to Disposal: A Step-by-Step Operational Plan

This section provides a detailed workflow for the safe management of C16-d-Erythro-sphingosine waste from generation to final disposal.

Step 1: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The goal is to prevent any contact with the compound, whether in solid or solution form.

EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles or glasses.Protects against accidental splashes of solutions or airborne particles of the solid compound.[8][10]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat.Prevents direct dermal contact.[5][6][8]
Respiratory Protection Not typically required under normal use with adequate ventilation. Use a NIOSH-approved respirator if creating dust or aerosols.Handling should occur in a well-ventilated area or chemical fume hood to prevent inhalation.[5][8]
Step 2: Waste Segregation & Collection

Proper segregation at the point of generation is the most critical step to ensure safe and compliant disposal. Mixing incompatible waste streams is a significant safety hazard and can complicate the disposal process.[11]

WasteSegregation Start Waste Generation (C16-d-Erythro-sphingosine) SolidWaste Pure Solid Compound & Contaminated Consumables (e.g., weigh paper, tips) Start->SolidWaste LiquidWaste Solutions in Organic Solvents Start->LiquidWaste AqueousWaste Aqueous Solutions & Contaminated Buffers Start->AqueousWaste LabwareWaste Contaminated PPE & Labware (gloves, tubes) Start->LabwareWaste SolidContainer SOLID Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer LIQUID (Non-Halogenated) Hazardous Waste Container LiquidWaste->LiquidContainer AqueousContainer AQUEOUS Hazardous Waste Container AqueousWaste->AqueousContainer LabwareContainer SOLID Contaminated Labware Bin LabwareWaste->LabwareContainer

Caption: Waste Segregation Workflow for C16-d-Erythro-sphingosine.

Protocol for Waste Collection:

  • Select the Correct Container : Use only containers provided or approved by your EHS department. They must be made of a compatible material (e.g., polyethylene for solvents) and have a secure, leak-proof screw cap.[14] Never use food containers.[14]

  • Label Before Use : Affix a hazardous waste label to the container before adding any waste.[13] The label must be filled out completely and legibly, including:

    • The full chemical names of all contents (e.g., "C16-d-Erythro-sphingosine," "Methanol," "Water").

    • The approximate concentration or percentage of each component.

    • The name and contact information of the generating researcher/lab.

    • The relevant hazard characteristics (e.g., "Toxic," "Flammable" for solvents).

  • Deposit Waste :

    • Solids : Carefully place pure solid waste and any contaminated items (e.g., weigh boats, pipette tips used for solids) into the designated SOLID hazardous waste container.[10]

    • Liquids : Pour liquid waste carefully into the appropriate LIQUID waste container, using a funnel if necessary. Do not fill containers beyond 75-90% capacity to allow for vapor expansion.[14][15]

    • Contaminated Labware : Place gloves, bench paper, and other contaminated disposable items into a separate, clearly marked container for contaminated solid waste.[13]

Step 3: On-Site Accumulation & Storage

Waste must be stored safely in a designated "Satellite Accumulation Area" within the laboratory where it is generated, under the control of the operator.[11][14]

DisposalProcess A Experimentation B Waste Generation & Segregation A->B C Satellite Accumulation (In-Lab Storage) B->C D Request EHS Pickup C->D E Licensed Vendor Disposal D->E

Caption: The overall disposal process from generation to final disposition.

Best Practices for Storage:

  • Secure Containment : Keep waste containers securely capped at all times, except when adding waste.[14] This prevents the release of vapors and protects against spills.

  • Designated Area : Store containers in a designated area away from general lab traffic, sinks, and drains.[11]

  • Secondary Containment : Store liquid waste containers within a larger, chemically resistant tray or bin to contain any potential leaks.

  • Segregation : Ensure that containers of incompatible waste types (e.g., acids and bases, oxidizers and organics) are stored separately.[11]

Step 4: Final Disposal Coordination

Once a waste container is full or is no longer needed, it must be prepared for final disposal.

  • Finalize the Label : Ensure the waste label is complete and accurate.

  • Request Pickup : Follow your institution's procedure to request a waste pickup from the EHS department.

  • Documentation : Maintain any required logs or records of the waste generated and disposed of, as per your institutional and local regulations.

Decontamination & Spill Management

Accidents can happen, and preparedness is key.

Minor Spill Cleanup Protocol:

  • Alert Personnel : Inform others in the immediate area of the spill.

  • Don PPE : Wear the appropriate PPE as listed in Table 2.

  • Contain the Spill :

    • For solid spills , gently cover with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a dustpan and place it in the SOLID hazardous waste container.[10]

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).

  • Clean the Area : Once the bulk of the spill is absorbed, clean the affected surface with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Cleanup Materials : All materials used for cleanup (absorbent pads, gloves, etc.) must be placed in the designated solid hazardous waste container.

Glassware Decontamination:

Glassware that has come into contact with C16-d-Erythro-sphingosine should be rinsed with a suitable organic solvent (one in which the compound is soluble, like ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures.

Conclusion

The responsible disposal of C16-d-Erythro-sphingosine is a direct reflection of a laboratory's commitment to safety and scientific integrity. By treating this bioactive lipid with the respect it deserves—from initial hazard assessment to final disposal—we protect ourselves, our colleagues, and the environment. This structured, science-backed approach ensures that our pursuit of knowledge does not come at the cost of our professional and environmental responsibilities.

References

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • SAFETY DATA SHEET . BD Regulatory Documents. [Link]

  • Chemical Waste Guidelines . University of St. Thomas Health, Safety & Risk Management. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency. [Link]

  • Regulation of the sphingosine-recycling pathway for ceramide generation by oxidative stress, and its role in controlling c-Myc/Max function . National Institutes of Health. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US Environmental Protection Agency. [Link]

  • Photoprotective Archaeosomes Made of Lipids Extracted with Bio-Solvents . MDPI. [Link]

  • Wide-scope targeted analysis of bioactive lipids in human plasma by LC/MS/MS . National Institutes of Health. [Link]

  • RCRA addresses waste management, disposal and recycling . University of Houston-Clear Lake. [Link]

  • Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides . MDPI. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Bioactive Lipids and Their Derivatives in Biomedical Applications . National Institutes of Health. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.